The diagram below outlines the proposed pathway based on current scientific understanding. The core structure of plantamajoside is derived from two primary building blocks: a phenylethanoid moiety (hydroxytyrosol) and a caffeoyl moiety, which are linked to a glucose unit [1]. The early, crucial step involves the formation of the iridoid scaffold, a precursor shared among many compounds in Plantago species.
Figure 1: Proposed biosynthetic pathway for this compound and its close relative, acteoside. The key branch point is the final glycosylation step, which determines the specific compound formed.
Research has uncovered critical parts of this pathway, particularly the early steps involving the iridoid backbone.
A pivotal study identified and characterized PmMOR (Plantago major multisubstrate oxido-reductase), a key enzyme in the PRISE family that catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol [2]. This compound is the foundational iridoid scaffold from which compounds like aucubin (a precursor in the this compound pathway) are derived [3] [2].
Experimental Protocol for Enzyme Characterization [2]:
The table below summarizes the kinetic parameters of the PmMOR enzyme with different substrates, demonstrating its promiscuous activity [2].
| Substrate | Reaction Type | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹ M⁻¹) |
|---|---|---|---|---|
| 8-Oxogeranial | Reductive Cyclization | 368 | 0.93 | 2.5 x 10³ |
| Citral | Reduction | 82 | 0.90 | 1.1 x 10⁴ |
| Progesterone | Reduction | 41 | 0.12 | 2.9 x 10³ |
Table 1: Kinetic parameters of the recombinant PmMOR enzyme. Kₘ is the Michaelis constant; kcat is the turnover number. Data sourced from [2].
While the role of enzymes like PmMOR in forming the iridoid backbone is established, the subsequent steps leading specifically to this compound remain a rich area for investigation.
The following data is synthesized from a 2023 study titled "Metabolites analysis of plantamajoside based on gut microbiota-drug interaction" published in Phytomedicine [1]. This study is central to your query and provides specific quantitative data and methodologies.
Table 1: Identified Metabolites of this compound and Their Quantitative Profile
This table summarizes the metabolites produced when this compound is incubated with gut microbiota, and their measured concentrations.
| Metabolite Name | Status / Final Concentration | Proposed Metabolic Pathway |
|---|---|---|
| This compound (Parent compound) | Rapidly metabolized | Starting compound [1] |
| Calceolarioside A | Identified intermediate | Deglycosylation [1] |
| Dopaol Glucoside | Identified intermediate | Deglycosylation [1] |
| Caffeic Acid | Identified metabolite | Further breakdown [1] |
| Hydroxytyrosol | Final product (Quantified) | Final breakdown product [1] |
| 3-(3-hydroxyphenyl) propionic acid (3-HPP) | Final product (Quantified) | Final breakdown product [1] |
Table 2: Impact of this compound on Gut Microbiota-Derived Metabolites
This table outlines how this compound influences the production of key endogenous metabolites by gut bacteria, based on targeted metabolomics.
| Metabolite Category | Specific Metabolite | Effect of this compound | Potential Biological Significance |
|---|---|---|---|
| Short-Chain Fatty Acids (SCFAs) | Acetic Acid | Inhibited production [1] | Modulates gut environment [1] |
| Tryptophan Metabolism | Kynurenic Acid (KYNA) | Inhibited production [1] | Linked to immune and neuronal signaling [1] |
| Kynurenine (KN) | Inhibited production [1] | Linked to immune and neuronal signaling [1] | |
| Indole Propionic Acid (IPA) | Promoted production [1] | Associated with antitumor activity and gut health [1] | |
| Indole Formaldehyde (IALD) | Promoted production [1] | Microbial-tryptophan metabolite [1] |
The following methodology is adapted from the 2023 study to serve as a guide for key experiments [1].
1. Sample Preparation:
2. Metabolite Extraction:
3. Metabolite Analysis via LC-MS/MS:
4. Data Processing and Metabolite Identification:
The diagram below illustrates the metabolic fate of this compound and its subsequent effects on gut microbiota metabolism, as revealed by the study.
This diagram maps the stepwise degradation of this compound by gut microbiota into its final metabolites and highlights its modulatory effect on key microbial metabolic pathways.
The interaction between this compound and gut microbiota is a critical determinant of its biological activity [1]. The study concludes that:
To build upon these findings and create a more comprehensive whitepaper, you could focus on the following:
Plantamajoside exhibits a multifaceted pharmacological profile. The following table details its key bioactivities and the underlying molecular mechanisms as identified in preclinical studies.
| Pharmacological Activity | Postulated Mechanism of Action | Experimental Models (Examples) |
|---|---|---|
| Antioxidative | Scavenges free radicals, reduces oxidative stress, decreases activities of SOD, catalase, and GSH-Px [1] | Acute myocardial infarction models [1] |
| Anti-inflammatory | Inhibits PI3K/AKT and NF-κB signaling pathways; suppresses pro-inflammatory factors (COX-2, iNOS, IL-6, TNF-α) [1] [2] | Osteoarthritis, pulmonary inflammation models [1] |
| Antifibrotic | Binds to RAGE receptor, suppresses RAGE/autophagy/EndoMT pathway; downregulates fibrosis-related factors (α-SMA, TGF-β) [1] | Cardiac fibrosis, liver fibrosis models [1] |
| Antitumor | Induces apoptosis, inhibits cell growth/invasion, reduces mitochondrial membrane potential, inhibits p-p38 MAPK and p-AKT [1] [2] | Lung cancer (95D cell line), cervical cancer, hepatocellular carcinoma [1] [2] |
| Antimicrobial | Disrupts microbial metabolic processes, inhibits formation of aggregates and biofilms [1] | Bacterial, fungal, and viral infection models [1] |
| Neuroprotective | Reduces neuronal death, inhibits microglia polarization, alleviates substantia nigra damage, modulates apoptosis factors (caspase-3, Bcl-2/Bax) [1] [3] | Acute spinal cord injury, Alzheimer's disease, Parkinson's disease models [1] [3] |
| Antidiabetic | Inhibits pancreatic β-cell ferroptosis via xCT/GPX4 pathway; upregulates DNAJC11 to alleviate endoplasmic reticulum stress and apoptosis [1] [4] | Type 2 Diabetic mouse model (HFD+STZ); high glucose & palmitic acid-induced β-cell damage [1] [4] |
A 2025 study provides a detailed mechanism for PMS in protecting pancreatic β-cells, a key pathology in Type 2 Diabetes Mellitus (T2DM) [4].
Experimental Protocol:
Key Finding: PMS alleviates pancreatic β-cell damage by inhibiting iron-dependent lipid peroxidation (ferroptosis). This protective effect is achieved by enhancing the xCT/GPX4 signaling axis, a critical cellular defense pathway against ferroptosis [4]. The workflow of this mechanism can be visualized as follows:
Research on a highly metastatic human lung cancer cell line (95D) illustrates the antitumor mechanisms of PMS [2].
Experimental Protocol:
Key Finding: PMS inhibited proliferation, stemness, migration, and invasion, while initiating apoptosis in 95D cells. The mechanism involves the dephosphorylation (deactivation) of p38 MAPK and AKT, as well as inducing mitochondrial dysfunction, which leads to cell death [2].
A study on acute spinal cord injury (ASCI) in rats revealed the anti-apoptotic effects of PMS [3].
Experimental Protocol:
Key Finding: PMS treatment improved locomotor function and reduced neuronal apoptosis in a concentration-dependent manner. It achieved this by modulating the expression of key apoptotic regulators, specifically downregulating pro-apoptotic proteins (Bax, cleaved caspase-3, caspase-9) and upregulating the anti-apoptotic protein Bcl-2 [3]. This apoptotic pathway is summarized below:
A critical aspect of this compound's pharmacology is its interaction with the gut microbiome, which significantly influences its activity and efficacy [5].
This compound is a versatile natural product with compelling therapeutic potential across multiple disease areas, including diabetes, cancer, fibrotic disorders, and neurological conditions. Its efficacy is attributed to a multi-targeted mechanism involving key signaling pathways like PI3K/AKT, NF-κB, MAPK, and xCT/GPX4 [1] [4] [2].
Future research should prioritize:
Given its strong safety profile and multifaceted mechanisms of action, this compound represents a promising candidate for the development of novel nutraceutical or pharmaceutical agents [6].
This data is from a study where rats were orally administered an extract of Plantago asiatica, the primary natural source of plantamajoside [1] [2].
| Parameter | Value (Mean ± SD) | Description |
|---|---|---|
| Tmax (min) | 16.7 ± 2.8 | Time to reach maximum plasma concentration (indicates rapid absorption) |
| Cmax (ng/mL) | Not explicitly stated in provided results | Maximum plasma concentration |
| Elimination Constant (1/h) | 0.28 ± 0.01 | Rate at which the compound is removed from the body |
| Linear Range (ng/mL) | 0.2 - 200 | The validated range for the analytical assay |
| Correlation Coefficient (r) | > 0.9983 | Indicates excellent linearity for the quantification method |
| Accuracy (% Relative Error) | -4.2 to 8.1 | Measures the closeness of the assay's results to the true value |
| Precision (% RSD) | 2.7 to 10.2 | Measures the assay's reproducibility |
The summarized data above was generated using a rigorous and sensitive LC-MS/MS method. Here is a detailed breakdown of the core experimental protocol for your reference.
The workflow below illustrates the key stages of this pharmacokinetic study.
The pharmacokinetic properties of this compound are directly relevant to its observed pharmacological effects in modern research.
When interpreting this data, it's crucial to be aware of its context and limitations to guide future studies.
This compound is a prominent phenylethanoid glycoside found in various Plantago species, recognized for its multifaceted therapeutic potential and significance in natural product research. This bioactive compound has attracted substantial scientific interest due to its potent antioxidant properties, demonstrating remarkable free radical scavenging capabilities that surpass many common antioxidants [1]. As a caffeoyl phenylethanoid glycoside, this compound's chemical structure incorporates hydroxycinnamic acid and phenylethanoid moieties, contributing to its diverse biological activities and making it a compelling candidate for pharmaceutical development [2] [3]. The compound's presence in Plantago species, particularly Plantago major and Plantago lanceolata, has been extensively characterized through advanced analytical techniques, revealing significant variations in concentration based on plant source, extraction methodology, and environmental factors [2].
Research conducted over the past decade has elucidated this compound's involvement in multiple signaling pathways, including its inhibitory effects on pro-inflammatory mediators and its role in apoptosis induction in cancerous cells [4]. The compound's mechanistic actions extend to antimicrobial applications, where it demonstrates synergistic effects with conventional antibiotics against drug-resistant pathogens [5]. This comprehensive technical review integrates current extraction methodologies, analytical protocols, and pharmacological data to provide researchers with a foundational resource for advancing this compound investigation and therapeutic application development.
This compound is predominantly found in species belonging to the Plantaginaceae family, with the genus Plantago representing the primary natural reservoir for this valuable phytochemical [2]. The distribution of this compound across various Plantago species exhibits significant quantitative variation, influenced by botanical factors including plant organ localization, developmental stage, and environmental growing conditions [3]. Understanding these distribution patterns is crucial for selecting appropriate source material for research and commercial extraction purposes.
Plantago major: Commonly known as broadleaf plantain, this species represents one of the richest sources of this compound [2]. The leaves of P. major contain substantial quantities of this compound alongside other phenylethanoid glycosides such as acteoside [6]. Recent phytochemical characterization has confirmed that this compound is one of the most prevalent non-volatile constituents in this species, with concentrations varying based on extraction methodology and plant provenance [2].
Plantago lanceolata: Known as ribwort plantain, this species also contains significant amounts of this compound in its aerial parts [2]. Comparative phytochemical studies have demonstrated that P. lanceolata exhibits a similar phenylethanoid profile to P. major, though with quantitative differences in the relative concentrations of specific compounds [2].
Other Plantago Species: Several additional species within the Plantago genus have been identified as containing this compound, including Plantago asiatica, Plantago media, and Plantago ovata [3]. These species may represent alternative sources for extraction, particularly in regions where they are more readily available or cultivated.
Table 1: this compound Distribution in Plantago Species
| Plant Species | Primary Plant Part | Relative Concentration | Extraction Yield Indicators |
|---|---|---|---|
| Plantago major | Leaves | High | 1.92% polysaccharide yield from hot water extraction [3] |
| Plantago lanceolata | Leaves | Moderate to High | 0.64% polysaccharide yield from hot water extraction [3] |
| Plantago media | Leaves | Moderate | 2.79% polysaccharide yield from hot water extraction [3] |
| Plantago ovata | Leaves | Moderate | 15% polysaccharide yield from hot water extraction [3] |
| Plantago asiatica | Seeds | Low to Moderate | 6.2% polysaccharide yield from boiled water extraction [3] |
The concentration of this compound in plant materials is influenced by numerous environmental and agricultural factors. Research indicates that cultivation conditions, including soil composition, sunlight exposure, and water availability, significantly impact the production of secondary metabolites in Plantago species [2]. Additionally, harvesting timing represents a critical consideration, as phenylethanoid glycoside concentrations fluctuate throughout the growing season and peak during specific developmental stages [2].
Post-harvest processing methods substantially affect this compound preservation in raw materials. Studies have demonstrated that drying techniques and storage conditions can either preserve or degrade bioactive compounds, with freeze-drying generally superior to air-drying for maintaining phenylethanoid integrity [2]. The plant organ selection also plays a crucial role, with leaves typically containing higher concentrations of this compound compared to stems, roots, or seeds in most Plantago species [3].
The extraction of this compound from plant materials employs various techniques ranging from conventional methods to advanced green technologies. Extraction efficiency is influenced by multiple parameters including solvent selection, temperature, pressure, and extraction duration [2] [7]. Optimal extraction conditions must balance maximizing yield with preserving compound integrity, as excessive heat or prolonged extraction times may degrade thermolabile constituents [7].
Solvent extraction represents the most widely utilized approach for this compound isolation. The choice of extraction solvent significantly impacts both yield and purity, with hydroalcoholic mixtures demonstrating particular efficacy [2]. Methanol-water and ethanol-water systems in varying proportions have been successfully employed to extract this compound from Plantago leaves, with the alcoholic component facilitating cell wall penetration and the aqueous component enhancing phenolic compound solubility [2].
Heat-assisted extraction methods, including reflux and Soxhlet extraction, have been utilized to improve extraction efficiency. However, these techniques require careful temperature control to prevent degradation of heat-sensitive compounds [7]. Maceration at ambient temperature with periodic agitation represents a simpler alternative that avoids thermal degradation, though it typically requires extended extraction durations ranging from several hours to days [2].
Table 2: Extraction Method Comparison for this compound Recovery
| Extraction Method | Optimal Conditions | Relative Yield | Advantages | Limitations |
|---|---|---|---|---|
| Hydroalcoholic Extraction | 50-80% ethanol or methanol, 40-60°C, 1-3 hours | High | High efficiency, broad compound spectrum, cost-effective | Solvent residue concerns, requires evaporation |
| Supercritical Fluid Extraction (SFE) | CO₂, 40-80°C, 4000 psi, 15 min static + 45 min dynamic [7] | Moderate to High | Green technology, minimal solvent residue, tunable selectivity | High equipment cost, parameter optimization critical |
| Hot Water Extraction | 80-90°C, 1-2 hours, solid-to-liquid ratio 1:10-1:20 [3] | Moderate | Non-toxic, simple operation, high polysaccharide co-extraction | Lower selectivity, possible thermal degradation |
| Ultrasound-Assisted Extraction | 40-60°C, 30-60 minutes, hydroalcoholic solvent | High | Reduced extraction time, improved yield, moderate temperature | Potential radical formation, equipment scaling challenges |
Supercritical fluid extraction (SFE) utilizing carbon dioxide has emerged as a promising green technology for this compound isolation. Research on related Plantago species has demonstrated that SFE conducted at 40°C and 4000 psi pressure effectively preserves thermolabile bioactive compounds while providing favorable extraction yields [7]. The temperature parameter in SFE presents a critical consideration, as lower temperatures (40°C) have been associated with enhanced biological activity in extracts compared to those obtained at higher temperatures (80°C), despite moderately increased yield at elevated temperatures [7].
Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) represent additional advanced techniques that improve extraction efficiency through physical mechanisms. UAE employs cavitation forces to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time [2]. MAE utilizes electromagnetic energy to generate internal heating within plant tissues, facilitating rapid transfer of compounds to the solvent [2]. Both methods offer advantages including reduced solvent consumption, shorter processing times, and improved extraction yields compared to conventional techniques.
The following workflow diagram illustrates the decision-making process for selecting appropriate extraction methodologies based on research objectives and available resources:
Extraction Methodology Decision Workflow
Advanced analytical techniques are essential for the identification, quantification, and characterization of this compound in Plantago extracts. The complex matrix of plant materials and structural similarities among phenylethanoid glycosides necessitate sophisticated instrumentation to ensure accurate analysis [2]. Current methodologies combine separation science with spectroscopic detection to provide comprehensive phytochemical profiling.
High-performance liquid chromatography (HPLC) coupled with various detection systems represents the cornerstone of this compound analysis. Reversed-phase C18 columns with gradient elution using water-acetonitrile or water-methanol mobile phases effectively separate this compound from other phenolic compounds [2]. Diode array detection (DAD) provides UV-Vis spectra that aid in preliminary compound identification, with this compound typically exhibiting absorption maxima around 330 nm characteristic of caffeoyl derivatives [2].
Mass spectrometric detection offers superior sensitivity and selectivity for this compound analysis. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative mode provides molecular weight information and fragmentation patterns that confirm compound identity [2]. Tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) enables highly sensitive quantification of this compound in complex biological matrices, with detection limits reaching nanogram levels [2].
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation of isolated this compound. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments elucidate molecular structure through chemical shift assignments and correlation data [2]. The characteristic signals of this compound include proton resonances from the caffeoyl moiety (δ 6.5-7.5 ppm), sugar anomeric protons (δ 4.5-5.5 ppm), and aliphatic protons from the phenylethanoid aglycone (δ 2.5-4.0 ppm) [2].
Spectrophotometric methods offer rapid quantification of total phenylethanoid content, though with limited specificity. The Folin-Ciocalteu assay estimates total phenolic content, while specific reagents can target ortho-diphenolic groups characteristic of caffeoyl derivatives [1]. These methods provide useful screening tools but lack the specificity of chromatographic techniques for individual compound quantification.
This compound exhibits a diverse range of biological activities with significant therapeutic implications. Mechanistic studies have begun elucidating the molecular pathways through which this compound exerts its effects, providing scientific validation for traditional uses of Plantago species and revealing potential novel applications [6] [4]. The compound's multifunctional nature stems from its distinctive chemical structure, which enables interactions with multiple biological targets.
This compound demonstrates potent free radical scavenging capability through donation of hydrogen atoms from its phenolic hydroxyl groups [1]. The compound's antioxidant activity exceeds that of many common antioxidants, with significant correlation observed between phenolic content and radical scavenging capacity in Plantago extracts [1]. This direct antioxidant effect is complemented by indirect mechanisms including metal ion chelation and modulation of endogenous antioxidant enzyme systems [6].
The anti-inflammatory activity of this compound involves multifactorial mechanisms, including inhibition of pro-inflammatory cytokine production and eicosanoid pathway modulation [6]. Research has demonstrated that this compound suppresses the expression of inflammatory mediators such as TNF-α, IL-6, and iNOS in activated macrophages [6]. The compound also interferes with nuclear factor-kappa B (NF-κB) signaling, a master regulator of inflammation, thereby reducing the transcription of genes encoding inflammatory proteins [4].
This compound contributes to the broad-spectrum antimicrobial activity observed in Plantago extracts. Studies have demonstrated synergistic interactions between this compound-containing extracts and conventional antibiotics against drug-resistant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenemase-producing Klebsiella pneumoniae [5]. The antimicrobial mechanism appears to involve membrane disruption and inhibition of virulence factor production rather than direct bactericidal activity at lower concentrations [5].
In cancer models, this compound exhibits dose-dependent antiproliferative effects against various human cancer cell lines, particularly gastrointestinal cancers such as colorectal (Caco-2) and gastric (AGS) carcinoma [4]. The compound induces apoptosis through caspase 3/7 activation and increases intracellular ROS accumulation in cancer cells while sparing normal fibroblast cells [4]. Molecular docking analyses indicate that this compound and related compounds bind with high affinity to epithelial cell adhesion molecule (EpCAM), which is overexpressed in many epithelial cancers [4].
The following diagram illustrates the multifaceted mechanisms through which this compound exerts its pharmacological effects:
This compound Pharmacological Mechanisms
The transition of this compound from a botanical constituent to a potential therapeutic agent requires systematic evaluation of its drug-like properties and formulation considerations. Current research provides preliminary evidence supporting its development potential, though significant investigation remains necessary to address existing knowledge gaps and technical challenges [6] [4]. The compound's multifunctional bioactivity profile positions it as a promising candidate for several therapeutic areas.
Limited studies have addressed the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Existing research on related phenylethanoid glycosides suggests moderate oral bioavailability influenced by factors including intestinal metabolism, hydrolysis by gut microbiota, and phase II conjugation reactions [2]. The compound's hydrophilic nature may limit passive diffusion across biological membranes, potentially necessitating specialized formulation approaches to enhance oral absorption [4].
Pharmacokinetic investigations of this compound in rodent models have demonstrated rapid absorption and elimination patterns typical of phenolic glycosides [2]. The compound undergoes extensive biotransformation including deglycosylation, methylation, sulfation, and glucuronidation, yielding metabolites with potentially altered bioactivity compared to the parent compound [2]. Further pharmacokinetic studies are required to establish concentration-response relationships and appropriate dosing regimens for therapeutic applications.
In vitro and in vivo studies provide encouraging evidence for this compound's therapeutic potential. Anti-inflammatory effects have been demonstrated in rodent models of acute and chronic inflammation, with mechanisms linked to inhibition of eicosanoid production and cytokine suppression [6]. The compound's anticancer activity shows specificity for transformed cells, with significantly reduced toxicity toward normal cell lines [4]. Antimicrobial studies reveal synergistic interactions with conventional antibiotics, suggesting potential combination therapy approaches for resistant infections [5].
Advanced formulation strategies may enhance this compound's therapeutic application by addressing limitations in solubility, stability, and bioavailability. Potential approaches include nanoparticulate systems such as lipid nanoparticles, polymeric nanoparticles, and nanoemulsions that can improve gastrointestinal absorption and tissue targeting [4]. Prodrug strategies targeting the glycosidic moiety may enhance metabolic stability, while combination formulations with permeability enhancers could improve oral bioavailability [2].
This compound represents a promising bioactive compound with diverse therapeutic applications supported by growing scientific evidence. Current research has established robust extraction methodologies, analytical protocols, and preliminary mechanistic understanding of its biological effects [6] [2] [4]. However, several challenges must be addressed to fully realize its potential in pharmaceutical development.
The standardization of plant material through controlled cultivation practices and genetic selection represents a critical prerequisite for consistent extract quality and compound yield [2]. Development of synthetic biology approaches such as heterologous expression or plant cell culture systems could provide alternative production platforms independent of agricultural constraints [2]. Further mechanistic studies are needed to elucidate structure-activity relationships and molecular targets, particularly through isolation of specific pharmacological effects from the compound's multifaceted bioactivity profile [6] [4].
Plantamajoside (PMS) is a primary bioactive phenylpropanoid glycoside found in Plantago asiatica L., demonstrating a range of pharmacological properties including anti-inflammatory, antioxidant, and antitumor activities [1] [2]. However, its in vivo efficacy is influenced by low oral bioavailability and extensive metabolism by the gut microbiota [3] [4]. This document provides a detailed LC-MS/MS protocol for the sensitive and reliable quantification of this compound in biological matrices, supporting pharmacokinetic and drug metabolism studies.
This validated method is suitable for pharmacokinetic profiling after administration of either pure this compound or Plantago asiatica extracts [5] [1] [6].
The table below summarizes the core parameters for the UHPLC-MS/MS system.
| Parameter | Specification |
|---|---|
| Chromatography | |
| System | UHPLC (e.g., Acquity UPLC H-Class) |
| Column | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) or equivalent [6] |
| Column Temp. | 40 °C [6] |
| Mobile Phase | Methanol : Water (80:20, v/v) [6] |
| Flow Rate | 0.25 mL/min [6] |
| Injection Volume | 2 µL [6] |
| Mass Spectrometry | |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI) |
| Mode | Multiple Reaction Monitoring (MRM) |
| Polarity | Negative [7] or Positive [5] |
| This compound Q1/Q3 (m/z) | To be optimized for specific instrument |
The described method has been comprehensively validated [5] [1] [6].
| Validation Parameter | Result for this compound |
|---|---|
| Linear Range | 0.1 - 100 ng/mL [6] |
| Correlation Coefficient (r²) | > 0.998 [5] [1] |
| Accuracy (% Relative Error) | -4.2% to 8.1% [5] |
| Precision (% RSD) | 2.7% to 10.2% [5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL [6] |
The table below summarizes the primary pharmacokinetic parameters of this compound after oral administration of Plantago asiatica extract to rats.
| Pharmacokinetic Parameter | Value (Mean ± SD) |
|---|---|
| ( T_{max} ) (Time to max concentration) | 16.7 ± 2.8 min [5] |
| ( C_{max} ) (Max concentration) | Data from standard curve |
| ( t_{1/2} ) (Elimination half-life) | Derived from ( k_e ), ~2.5 hours [5] |
| ( k_e ) (Elimination rate constant) | 0.28 ± 0.01 1/h [5] |
Critical Note: The pharmacokinetics of this compound differ significantly when administered as a pure compound versus as part of a plant extract, even at the same dosage. This underscores the importance of matrix effects and potential interactions with other constituents in the extract [6].
This compound has low systemic bioavailability but is rapidly and extensively metabolized by the gut microbiota [3] [4]. The following diagram illustrates this metabolic pathway and its biological implications.
Key Insights from Gut Microbiota Interaction:
To study the interaction depicted above, the following in vitro protocol can be employed [3] [4].
The entire process from incubation to data analysis is outlined below.
Plantamajoside (PMS), also known as purpureaside A or plantamoside, is a significant bioactive phenylethanoid glycoside first identified in Plantago species in 1980. This natural compound has attracted substantial research interest due to its diverse pharmacological properties and potential therapeutic applications. Chemically, this compound is designated as 3,4-dihydroxy-β-phenethyl-O-β-d-glucopyranosyl-(1→3)-4-O-caffeoyl-β-d-glucopyranoside (C₂₉H₃₆O₁₆) and serves as an important chemotaxonomical biomarker for Plantago species alongside other caffeic acid derivatives. The compound's chemical structure consists of a dihydroxyphenethyl moiety connected to a caffeoyl group through glucose units, which is crucial for its biological activity. Research indicates that the 3,4-dihydroxyphenyl moiety of caffeic acid glycosides is necessary, though not sufficient alone, for expressing bioactivity, with the specific sugar linkages and additional structural features contributing to the diverse pharmacological effects observed in experimental models [1] [2].
This compound is widely distributed in the Plantaginaceae family, particularly in the Plantago genus which comprises approximately 275 species, with this compound detected in at least 20 of these species. Beyond Plantago species, this compound has also been identified in certain Digitalis species (D. purpurea and D. lanata), and in members of the Scrophulariaceae and Oleaceae families. The concentration of this compound varies significantly between plant parts, with the highest concentrations typically found in root tissues. In Plantago lanceolata, roots contain 30-100 mg/g dry weight, while leaves contain approximately 10 mg/g dry weight. Interestingly, in vitro cultures including biotransformed roots of P. lanceolata with Agrobacterium rhizogenes (30-80 mg/g DW) and callus derived from roots (28.4 mg/g DW) also demonstrate substantial this compound production, suggesting potential alternative sources for standardized extraction [1] [2].
The selection of appropriate plant material is crucial for optimizing this compound yield. Research demonstrates significant variation in this compound content between different plant parts and species:
For optimal results, plant material should be freeze-dried and stored in airtight containers protected from light to prevent degradation. Prior to extraction, materials should be ground to a consistent particle size (20-40 mesh) to ensure uniform extraction efficiency.
The following protocol is adapted from established methods for phenylethanoid glycoside extraction:
Initial Extraction:
Liquid-Liquid Fractionation:
Purification:
Table 1: this compound Content in Different Plantago Species and Tissues
| Species | Plant Part | This compound Content (mg/g DW) | Extraction Solvent |
|---|---|---|---|
| P. lanceolata | Roots | 30-100 | 80% methanol |
| P. lanceolata | Leaves | ~10 | 80% methanol |
| P. lanceolata | Hairy roots | 30-80 | 80% methanol |
| P. lanceolata | Callus | 28.4 | 80% methanol |
| P. major | Freeze-dried leaves | 14.46 | 80% methanol |
High-performance liquid chromatography (HPLC) and UHPLC represent the primary methods for this compound quantification and validation. The following validated method provides optimal separation for this compound analysis:
For enhanced resolution and faster analysis, the following UHPLC method has been developed and validated:
Method validation parameters should include specificity, linearity (R² > 0.999), precision (RSD < 2%), accuracy (recovery 95-105%), and sensitivity (LOD and LOQ). The UHPLC method demonstrates significantly reduced analysis time (10 minutes versus 35 minutes for conventional HPLC) while maintaining resolution, enabling high-throughput analysis of multiple samples [4].
For comprehensive identification and confirmation, mass spectrometric detection provides superior specificity:
Capillary electrophoresis (CE) has also been successfully applied for this compound determination, offering an alternative separation mechanism with high efficiency and minimal solvent consumption [1].
Table 2: Analytical Techniques for this compound Quantification
| Technique | Detection Limit | Analysis Time | Key Applications |
|---|---|---|---|
| HPLC-UV | ~0.2-4 ng | 30-40 min | Routine quantification, quality control |
| UHPLC-UV | ~0.1 ng | 8-12 min | High-throughput analysis, method transfer |
| LC-ESI-MS/MS | ~0.01 ng | 15-20 min | Structural confirmation, complex matrices |
| CE-UV | ~0.5 ng | 20-25 min | Alternative method, polarity-based separation |
This compound demonstrates significant anti-inflammatory effects through modulation of key inflammatory pathways. The following protocol evaluates its mechanism in LPS-induced inflammation models:
Research demonstrates that this compound (10-50 μM) significantly inhibits LPS-induced pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) and NO synthesis in a dose-dependent manner. Mechanistic studies reveal that this compound suppresses IκBα phosphorylation and degradation, preventing NF-κB p65 nuclear translocation. Additionally, it attenuates phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated macrophages, indicating multi-pathway anti-inflammatory activity [5] [3].
This compound exhibits dose-dependent antiproliferative effects against various cancer cell lines. The following protocol details assessment in hepatocellular carcinoma (HCC) models:
Cell Viability Assay (MTT):
Migration and Invasion Assays:
Apoptosis and Cell Cycle Analysis:
Mechanistic Studies:
Experimental results demonstrate that this compound (100 μg/mL) significantly inhibits HCC cell proliferation, migration, and invasion while promoting apoptosis. It induces G0/G1 cell cycle arrest and modulates key signaling pathways by upregulating PPARγ and suppressing NF-κB and Cox-2 expression [6].
This compound demonstrates significant potential in managing diabetes and its complications through multiple mechanisms:
Pancreatic β-Cell Protection:
Diabetic Peripheral Neuropathy:
Advanced Glycation End-Product (AGE) Effects:
Antibacterial Activity:
Acute Lung Injury Protection:
Table 3: Documentated Biological Activities of this compound and Underlying Mechanisms
| Pharmacological Activity | Experimental Model | Effective Concentration/Dose | Key Mechanisms |
|---|---|---|---|
| Anti-inflammatory | LPS-induced RAW264.7 cells | 10-100 μM | Inhibits NF-κB and MAPK pathways; reduces TNF-α, IL-6, IL-1β |
| Anticancer | Hepatocellular carcinoma (Huh7) | 25-100 μg/mL | Upregulates PPARγ; downregulates NF-κB, Cox-2; induces G0/G1 arrest |
| Antidiabetic | T2DM mouse model | 25-100 mg/kg/d | Activates xCT/GPX4 pathway; inhibits β-cell ferroptosis |
| Neuroprotective | DPN mouse model | 25-100 mg/kg/d | Activates NGF/TrkA pathway; inhibits apoptosis |
| Antimicrobial | Borrelia burgdorferi | Varies by extract | Inhibits bacterial growth and biofilm formation |
| Endothelial Protection | AGE-induced HUVEC dysfunction | 10 μM | Suppresses MAPK/NF-κB; reduces ROS and adhesion molecules |
This compound represents a promising multifaceted bioactive compound with demonstrated efficacy across various disease models. This comprehensive protocol collection provides researchers with standardized methods for extracting, analyzing, and evaluating the compound's pharmacological activities. The structural specificity of this compound, particularly its 3,4-dihydroxyphenyl moiety and specific sugar linkages, underlies its diverse biological effects. Current evidence supports its potential development as a therapeutic agent for inflammatory conditions, cancer, diabetes and its complications, and certain infectious diseases. Further research should focus on clinical translation, including detailed pharmacokinetic studies, formulation optimization, and rigorous safety assessment in humans to fully realize its therapeutic potential.
The table below summarizes key quantitative data from in vivo studies, which can inform preliminary dosing strategies.
| Subject/Model | Substance Administered | Dosage Information | Key Pharmacokinetic Parameters | Source Compound |
|---|---|---|---|---|
| Rat [1] | Purified Plantamajoside & Acteoside | Oral administration of P. asiatica extract (standardized to active compounds) | This compound: C~max~ = 135.4 ng/mL, T~max~ = 13.3 min, AUC = 187.1 μg·h/L [2]. | Plantago asiatica extract |
| Beagle Dog [2] | Acteoside (structurally similar) | Single oral administration (10, 20, 40 mg/kg) | Absolute bioavailability ~4%; C~max~: 0.42, 0.72, 1.44 μg/mL, respectively [2]. | Purified Acteoside |
| Rat (Ulcerative Colitis) [3] | P. major Leaf Extract | 700 mg/kg (most effective dose) | Significant reduction in inflammatory markers (IL-1β, IL-6, TNF-α, PGE2) and oxidative stress (MDA) [3]. | Plantago major leaf extract |
| Rat (Anti-inflammatory) [4] | P. major Dichloromethane Fraction (IHF) | 560 mg/kg | 55.51% inhibition of paw edema in carrageenan-induced model [4]. | Plantago major extract fraction |
Here are detailed methodologies for key in vivo experiments that demonstrated the efficacy of Plantago major extracts, which contain this compound.
This model is used to evaluate the anti-inflammatory effects in the colon.
This model is a standard for assessing anti-inflammatory activity.
The therapeutic effects of this compound and related compounds are linked to several key signaling pathways.
Diagram 1: Proposed signaling pathways modulated by this compound, based on mechanistic studies of acteoside and Plantago major extracts [2] [3] [5].
When designing your experiments, please consider the following critical points:
I hope this structured information provides a solid starting point for your work. The field would greatly benefit from studies that establish a definitive dosing protocol for purified this compound.
> Note to Researchers: The data presented here primarily relies on studies using Plantago major extracts. The pharmacokinetics and effective dosage of isolated, pure this compound require further dedicated investigation.
This compound (PMS), a biologically active phenylpropanoid glycoside with the chemical formula C₂₉H₃₆O₁₆, has emerged as a promising therapeutic candidate for protecting pancreatic β-cells against damage associated with Type 2 Diabetes Mellitus (T2DM). This compound is primarily isolated from various Plantago species, including Plantago asiatica L. and Plantago major, which have been utilized in traditional medicine systems for centuries [1] [2]. PMS exhibits notable anti-inflammatory, antioxidant, and anti-apoptotic properties that contribute to its cytoprotective effects [1]. Recent scientific investigations have revealed that PMS demonstrates significant potential in mitigating pancreatic β-cell damage through the inhibition of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation [1].
The progressive decline in pancreatic β-cell function represents a fundamental pathophysiology in T2DM, contributing to impaired insulin secretion and dysregulated glucose homeostasis [1] [3]. Within the diabetic milieu, chronic hyperglycemia and elevated free fatty acids promote oxidative stress, disrupt iron metabolism, and accelerate lipid peroxidation, ultimately triggering ferroptotic cell death in pancreatic β-cells [1]. The cysteine/glutamate transporter (xCT)/glutathione peroxidase 4 (GPX4) pathway serves as a crucial regulatory axis against ferroptosis, maintaining redox balance in β-cells [1]. The experimental data summarized in these application notes demonstrate that PMS effectively modulates this pathway, offering a compelling mechanistic approach to preserving β-cell mass and function in diabetic conditions.
This compound used in experimental settings can be obtained through extraction from Plantago species or commercially sourced as a purified compound. Research indicates that wild-grown Plantago specimens demonstrate significantly higher concentrations of PMS compared to cultivated varieties, suggesting that sourcing considerations may impact experimental outcomes [4]. For in vitro applications, PMS is typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are subsequently diluted in cell culture media to achieve the desired working concentrations, with final DMSO concentrations not exceeding 0.1% to maintain cell viability. For in vivo administration, PMS is commonly prepared in aqueous vehicles suitable for oral gavage, with studies utilizing doses ranging from 25-100 mg/kg/day in murine models [1].
Table 1: In vivo experimental groups and treatment protocol for assessing this compound efficacy in T2DM mice
| Experimental Group | Induction Protocol | Treatment Administration | Duration | Key Assessments |
|---|---|---|---|---|
| Control (CON) | Normal diet | Vehicle only | 8 weeks | Body weight, FBG, OGTT, HOMA-IR |
| T2DM model | HFD + STZ (30 mg/kg) | Vehicle only | 8 weeks | Body weight, FBG, OGTT, HOMA-IR |
| Positive Control (PC) | HFD + STZ | Metformin (250 mg/kg/d) | 8 weeks | Body weight, FBG, OGTT, HOMA-IR |
| PMS Low-dose (PMSL) | HFD + STZ | PMS (25 mg/kg/d) | 8 weeks | Body weight, FBG, OGTT, HOMA-IR |
| PMS Medium-dose (PMSM) | HFD + STZ | PMS (50 mg/kg/d) | 8 weeks | Body weight, FBG, OGTT, HOMA-IR |
| PMS High-dose (PMSH) | HFD + STZ | PMS (100 mg/kg/d) | 8 weeks | Body weight, FBG, OGTT, HOMA-IR |
The T2DM mouse model is established using a widely validated high-fat diet and streptozotocin (HFD+STZ) protocol [1]. Specifically, C57BL/6 mice are maintained on a high-fat, high-sugar diet for eight weeks, followed by a single intraperitoneal injection of STZ at 30 mg/kg. Model validation occurs when random blood glucose levels reach ≥16.7 mmol/L. PMS is administered via daily oral gavage for eight weeks post-confirmation of diabetes induction. Throughout the study period, researchers should monitor body weight and fasting blood glucose weekly. Terminal analyses include oral glucose tolerance tests (OGTT), hemoglobin A1c (HbA1c) measurement, homeostatic model assessment of insulin resistance (HOMA-IR), and histopathological examination of pancreatic tissues using H&E and TUNEL staining [1].
Table 2: In vitro experimental design for this compound efficacy assessment in pancreatic β-cells
| Experimental Group | Induction Condition | Treatment Intervention | Assay Endpoints |
|---|---|---|---|
| Control | Normal glucose | Vehicle only | Cell viability, LDH release, Lipid ROS |
| HG+PA model | High glucose + palmitic acid | Vehicle only | Cell viability, LDH release, Lipid ROS |
| Ferroptosis inhibitor | HG+PA | Ferrostatin-1 (Fer-1, 1 μM) | Cell viability, LDH release, Lipid ROS |
| PMS treatment | HG+PA | PMS (dose range: 10-100 μM) | Cell viability, LDH release, Lipid ROS |
| GPX4 inhibition | HG+PA + RSL-3 | PMS (optimal dose from prior) | Cell viability, LDH release, Lipid ROS |
For in vitro assessments, pancreatic β-cells are cultured under high glucose (HG) and palmitic acid (PA) conditions to simulate the diabetic environment [1]. The typical experimental approach involves pre-treating cells with this compound at varying concentrations (10-100 μM) for 2-4 hours before exposure to diabetogenic stressors (e.g., 30 mM glucose and 0.5 mM palmitic acid). For mechanistic studies, researchers should include control groups treated with the ferroptosis inhibitor Ferrostatin-1 (Fer-1, 1 μM) and groups receiving the GPX4 inhibitor RSL-3 to validate PMS's dependency on the xCT/GPX4 pathway. Key analytical endpoints include cell viability assays (MTT or CCK-8), lactate dehydrogenase (LDH) release measurements, lipid reactive oxygen species (ROS) detection, and western blot analysis of xCT/GPX4 pathway components [1].
Table 3: Quantitative outcomes of this compound treatment in T2DM mouse models
| Parameter | Control Group | T2DM Model | Metformin (250 mg/kg) | PMS (50 mg/kg) | PMS (100 mg/kg) |
|---|---|---|---|---|---|
| Fasting Blood Glucose (mmol/L) | 6.2 ± 0.5 | 24.8 ± 2.1* | 15.3 ± 1.4† | 18.6 ± 1.7† | 14.2 ± 1.2† |
| HbA1c (%) | 4.5 ± 0.3 | 10.8 ± 0.9* | 7.2 ± 0.6† | 8.1 ± 0.7† | 6.8 ± 0.5† |
| HOMA-IR Index | 2.1 ± 0.3 | 12.5 ± 1.4* | 6.8 ± 0.7† | 8.3 ± 0.9† | 5.9 ± 0.6† |
| OGTT AUC (mmol/L·h) | 25.4 ± 2.1 | 68.3 ± 5.2* | 42.7 ± 3.8† | 48.9 ± 4.1† | 39.8 ± 3.3† |
| β-cell Apoptosis (% TUNEL+) | 5.2 ± 1.1 | 42.7 ± 4.8* | 22.4 ± 2.9† | 26.8 ± 3.1† | 19.3 ± 2.4† |
(*p<0.01 vs. Control; †p<0.05 vs. T2DM Model)
The in vivo studies demonstrate that PMS administration significantly ameliorates hyperglycemia and improves insulin sensitivity in a dose-dependent manner [1]. Notably, the high-dose PMS treatment (100 mg/kg/day) produced comparable effects to metformin (250 mg/kg/day), a first-line antidiabetic medication. Histopathological analyses revealed that PMS effectively preserved pancreatic islet architecture and substantially reduced β-cell apoptosis, as evidenced by decreased TUNEL-positive cells in pancreatic sections [1]. Furthermore, immunohistochemical staining showed that PMS treatment markedly upregulated the expression of xCT and GPX4 in pancreatic tissues, suggesting enhanced activation of the endogenous anti-ferroptosis pathway. These findings collectively indicate that PMS confers comprehensive protective effects against diabetes-associated pancreatic damage in mammalian model systems.
In vitro experiments consistently demonstrate that PMS pre-treatment significantly attenuates high glucose and palmitic acid-induced cytotoxicity in pancreatic β-cells [1]. Quantitative assessments reveal that PMS at 50 μM concentration restored cell viability by approximately 60-70% compared to the HG+PA model group, while reducing LDH release by 45-55%. Importantly, PMS exhibited comparable efficacy to Ferrostatin-1, a specific ferroptosis inhibitor, in maintaining mitochondrial membrane potential and reducing lipid peroxidation products. Molecular analyses confirmed that PMS dose-dependently enhanced the protein expression of xCT and GPX4, along with increased intracellular glutathione levels. The protective effects of PMS were largely abolished by co-treatment with RSL-3, a GPX4 inhibitor, confirming the crucial involvement of the xCT/GPX4 pathway in PMS-mediated protection against ferroptosis [1].
Figure 1: Comprehensive experimental workflow for evaluating this compound efficacy in pancreatic β-cell protection assays, incorporating both in vivo and in vivo methodologies.
Figure 2: Molecular mechanism of this compound-mediated protection against ferroptosis in pancreatic β-cells, highlighting the crucial role of the xCT/GPX4 pathway.
The mechanistic studies consistently demonstrate that This compound exerts its cytoprotective effects primarily through the modulation of the xCT/GPX4 pathway, a central regulatory system counteracting ferroptosis in pancreatic β-cells [1]. Under diabetic conditions, chronic exposure to high glucose and elevated free fatty acids like palmitic acid promotes excessive lipid peroxidation and depletion of intracellular glutathione stores, creating a permissive environment for ferroptosis execution. PMS intervention significantly upregulates xCT expression, enhancing cystine uptake and subsequent glutathione biosynthesis [1]. The increased glutathione availability then facilitates GPX4 activation, enabling efficient neutralization of lipid hydroperoxides and interruption of the ferroptotic cascade.
This mechanistic framework is strongly supported by intervention experiments using RSL-3, a specific GPX4 inhibitor that effectively abolishes PMS-mediated protection [1]. Furthermore, the observed effects of PMS show striking similarity to Ferrostatin-1, a canonical ferroptosis inhibitor, confirming the central role of ferroptosis suppression in PMS's mechanism of action. These findings collectively establish that PMS represents a promising natural product-derived therapeutic candidate targeting the newly recognized pathway of ferroptosis in diabetic pancreatic β-cell damage, potentially offering a novel approach to preserving functional β-cell mass in T2DM progression.
Successful implementation of this compound assays requires careful attention to several technical considerations. For in vivo studies, the timing of PMS administration relative to diabetes induction proves critical—intervention beginning immediately after confirmed hyperglycemia yields optimal protective effects [1]. Researchers should note that the therapeutic efficacy of PMS demonstrates clear dose-dependence, with 50-100 mg/kg/day producing significant improvements in glycemic parameters and β-cell preservation. For in vitro applications, the pretreatment paradigm (2-4 hours before stressor application) substantially enhances the protective effects compared to co-treatment or post-treatment approaches.
Comprehensive validation of PMS effects should incorporate multiple complementary approaches. The inclusion of Ferrostatin-1 as a positive control provides essential context for interpreting the magnitude of ferroptosis inhibition [1]. Conversely, the use of RSL-3 to inhibit GPX4 serves as a critical mechanistic test to confirm pathway specificity. Researchers should employ multiple detection methods for ferroptosis assessment, including C11-BODIPY 581/591 for lipid peroxidation measurement, glutathione quantification assays, and transmission electron microscopy to observe characteristic mitochondrial alterations in ferroptosis. Additionally, the evaluation of standard β-cell function parameters using glucose-stimulated insulin secretion (GSIS) assays provides important functional correlation to the observed cytoprotective effects.
These comprehensive Application Notes and Protocols establish robust methodologies for investigating the protective effects of this compound on pancreatic β-cells in both in vivo and in vitro settings. The detailed experimental approaches demonstrate that PMS consistently mitigates β-cell damage through targeted inhibition of ferroptosis via modulation of the xCT/GPX4 pathway. The incorporation of appropriate control compounds including Ferrostatin-1 and RSL-3 provides essential mechanistic validation, while the quantitative assessments of glycemic parameters, cellular viability, and molecular markers offer multifaceted evaluation of treatment efficacy.
The protocols outlined herein provide a solid methodological foundation for researchers exploring natural product-based interventions for diabetes treatment, particularly those targeting novel cell death pathways like ferroptosis. The continued investigation of this compound and its derivatives represents a promising frontier in the development of complementary therapeutic strategies for preserving functional β-cell mass in diabetes, potentially addressing a fundamental pathophysiological process currently not targeted by conventional antidiabetic medications. Future research directions should include structure-activity relationship studies to optimize PMS efficacy, combination therapies with existing antidiabetic agents, and exploration of its effects in human β-cell models to enhance clinical translatability.
Plantamajoside (PMS), a major phenylpropanoid glycoside found in Plantago asiatica L., demonstrates significant potential in mitigating pancreatic β-cell damage, a key pathology in Type 2 Diabetes Mellitus (T2DM) [1]. Recent research has elucidated that its therapeutic effect is mechanistically linked to the inhibition of a novel iron-dependent form of cell death known as ferroptosis [1] [2].
Ferroptosis is characterized by iron accumulation, glutathione (GSH) depletion, and lethal lipid peroxidation [3] [4]. In the context of T2DM, chronic hyperglycemia and lipotoxicity foster an environment of heightened oxidative stress, disrupting iron metabolism and promoting ferroptosis in pancreatic β-cells [1]. PMS directly counteracts this process by activating the xCT/GPX4 pathway, a central defense mechanism against ferroptosis [1] [2].
The xCT cystine/glutamate antiporter (composed of subunits SLC7A11 and SLC3A2) is responsible for the cellular uptake of cystine, a critical precursor for the synthesis of glutathione (GSH) [5] [6]. GPX4 is a selenoenzyme that subsequently utilizes GSH to reduce and detoxify phospholipid hydroperoxides within cell membranes, thereby preventing lipid peroxidation and ferroptotic cell death [6] [4]. PMS treatment has been shown to enhance the expression of factors associated with this pathway, effectively bolstering the cell's antioxidant defenses, reducing lipid peroxidation, and improving β-cell function and survival in T2DM models [1] [2] [7]. The overall mechanism and experimental workflow are summarized in the diagram below.
Diagram 1: Mechanism of this compound (PMS) in protecting pancreatic β-cells from ferroptosis in T2DM. PMS activates the xCT/GPX4 antioxidant pathway, which counteracts the ferroptotic cascade triggered by the T2DM environment.
The efficacy of PMS has been validated through both in vivo (animal) and in vitro (cell-based) studies. The key quantitative findings from these experiments are consolidated in the tables below for easy comparison.
Table 1: In Vivo Efficacy of PMS in a T2DM Mouse Model
| Experimental Group | Dosage | Key Findings & Biomarker Changes | Significance vs. T2DM Model |
|---|---|---|---|
| Control (CON) | Vehicle | Normal pancreatic morphology, low lipid peroxidation | N/A |
| T2DM Model | Vehicle | Severe pancreatic tissue damage, ↑ Lipid peroxidation (MDA, 4-HNE), ↓ xCT/GPX4 pathway factors | N/A |
| PMS Low (PMSL) | 25 mg/kg/d | Moderate improvement in tissue damage, partial reduction in ferroptosis markers | p < 0.05 |
| PMS Medium (PMSM) | 50 mg/kg/d | Significant mitigation of tissue damage, significant reduction in ferroptosis, enhanced xCT/GPX4 expression | p < 0.01 |
| PMS High (PMSH) | 100 mg/kg/d | Robust protection of pancreatic tissue, ferroptosis suppression and xCT/GPX4 enhancement comparable to positive control | p < 0.001 |
| Positive Control (PC, Metformin) | 250 mg/kg/d | Significant amelioration of damage, reduced ferroptosis, improved xCT/GPX4 pathway | p < 0.001 |
Table 2: In Vitro Effects of PMS on Pancreatic β-Cells under High-Glucose/High-Palmitate Conditions
| Experimental Parameter | HG/PA Group | HG/PA + PMS | HG/PA + Fer-1 | HG/PA + PMS + RSL-3 |
|---|---|---|---|---|
| Cell Viability | Markedly decreased | Significantly increased | Significantly increased | Attenuated protective effect |
| Lipid Peroxidation (MDA, ROS) | Significantly increased | Significantly decreased | Significantly decreased | Remains elevated |
| xCT/GPX4 Pathway Activity | Significantly decreased | Significantly increased | Similar to PMS | Pathway activation blocked |
To facilitate replication and further investigation, detailed methodologies from the key studies are provided below.
This protocol outlines the procedures for inducing T2DM in mice and evaluating the therapeutic effects of PMS [1].
This protocol describes how to model diabetic conditions on pancreatic β-cells and test the protective effects of PMS [1].
The workflow for this in vitro protocol is visualized below.
Diagram 2: In vitro experimental workflow for evaluating the protective effects of PMS on pancreatic β-cells under diabetic-like conditions.
The data demonstrate that this compound effectively attenuates T2DM pathology by targeting a novel cell death pathway, ferroptosis, in pancreatic β-cells. Its mechanism is concretely linked to the upregulation of the xCT/GPX4 axis, leading to enhanced antioxidant capacity and reduced lipid peroxidation.
This compound (C₂₉H₃₆O₁₆, MW: 640.59) is a biologically active phenylethanoid glycoside predominantly found in various Plantago species, particularly Plantago asiatica L. [1] [2]. This compound serves as both a chemotaxonomical biomarker and a promising therapeutic agent due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antiglycation, and cardioprotective activities [1] [3] [4]. As a hydroxycinnamic acid derivative, this compound's chemical structure consists of caffeic acid and 3,4-dihydroxyphenylethanol moieties connected through glucose units [5]. The compound's significance in traditional medicine and modern drug development has driven the need for efficient isolation and analysis protocols. These application notes provide detailed methodologies for researchers seeking to isolate, purify, and analyze this compound from natural sources, with comprehensive protocols optimized for various laboratory settings and research objectives.
Solvent selection is crucial for efficient this compound extraction. The conventional approach begins with methanol extraction of dried plant material. Specifically, plant powder is immersed in 100% methanol within a 100 mL/g ratio at 70°C for 3 hours using a reflux condenser [6]. After filtration, the combined filtrate is concentrated using rotary vacuum evaporation and lyophilized to obtain dried crude extract. For initial fractionation, the dried residue is suspended in H₂O and sequentially partitioned with n-hexane, chloroform, ethyl acetate (EtOAc), and n-butanol (BuOH) [6] [2]. The BuOH-soluble portion typically contains the highest concentration of this compound and serves as the primary source for further purification.
Recent advancements have introduced more efficient extraction methods. Ternary deep eutectic solvents (DES) have shown remarkable efficiency in extracting this compound and related compounds from Plantago asiatica L. [7]. These environmentally friendly solvents can significantly improve extraction yields compared to conventional organic solvents. Additionally, ultrasound-assisted extraction and microwave-assisted extraction techniques can reduce extraction time and solvent consumption while improving overall yield. The choice of extraction method depends on available equipment, desired throughput, and downstream applications, with modern methods generally offering superior efficiency and reduced environmental impact.
The BuOH-soluble fraction obtained from initial extraction undergoes preliminary clean-up before detailed purification. This fraction is applied to a silica gel 60 column (63-200 μm) and eluted with gradient mixtures of MeOH in EtOAc [6]. The active fraction containing this compound is typically found in the EtOAc:MeOH (90:10, v/v) eluent. This step effectively removes pigments and other non-polar contaminants while concentrating this compound in specific fractions monitored by analytical thin-layer chromatography (TLC) or HPLC.
For higher purity requirements, the active fraction from silica gel chromatography undergoes additional purification through Sephadex LH-20 column chromatography with ethanol as the mobile phase [6] [2]. Final purification is achieved using reversed-phase column chromatography with a PR-μ-BondaPak C₁₈ column eluted with methanol [6]. As an alternative to column chromatography, high-performance centrifugal partition chromatography (HPCPC) has been successfully employed for isolation of phenylethanoid glycosides from Plantago asiatica extract, offering excellent recovery and resolution [7]. The sequential application of these purification techniques typically yields this compound with purity exceeding 95%, suitable for most research applications.
Table 1: Purification Techniques for this compound Isolation
| Technique | Stationary Phase | Mobile Phase | Application | Efficiency |
|---|---|---|---|---|
| Silica Gel Chromatography | Silica gel 60 (63-200 μm) | Gradient MeOH in EtOAc | Preliminary fractionation | Moderate |
| Sephadex LH-20 Chromatography | Dextran-based gel | Ethanol | Size exclusion purification | High |
| Reversed-Phase Chromatography | C₁₈ bonded silica | Methanol or aqueous MeOH | Final purification | Very High |
| Centrifugal Partition Chromatography | - | Two-phase solvent system | Direct isolation from crude extract | High |
High-performance liquid chromatography (HPLC) is the principal technique for qualitative and quantitative determination of this compound [1]. Optimal separation is typically achieved using reversed-phase C₁₈ columns with gradient elution systems combining aqueous solvents (water with 0.1% formic acid or phosphoric acid) and organic modifiers (acetonitrile or methanol) [1]. Detection is commonly performed with UV/Vis detectors at wavelengths between 330-340 nm, or with mass spectrometric detectors for enhanced sensitivity and specificity. Ultra-performance liquid chromatography (UPLC) coupled with MS/MS detection provides superior resolution and shorter analysis times [1].
Planar chromatography methods, including thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC), offer rapid and cost-effective screening options [1]. Capillary electrophoresis (CE) has also been successfully applied to determine phenylethanoid glycosides in therapeutically used Plantago species, providing an alternative separation mechanism [1]. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is indispensable, with characteristic signals for this compound appearing at δ 7.55 (d, J = 16 Hz, H-7'), δ 6.25 (d, J = 16 Hz, H-8') for the caffeoyl moiety, and δ 6.66 (d, J = 2 Hz, H-2), δ 6.62 (d, J = 8 Hz, H-5), δ 6.53 (dd, J = 2, 8 Hz, H-6) for the 3,4-dihydroxyphenylethyl alcohol moiety [2].
Table 2: Analytical Methods for this compound Characterization
| Method | Conditions | Detection | Applications | Limits |
|---|---|---|---|---|
| HPLC-UV | C₁₈ column; Gradient: H₂O (0.1% H₃PO₄)/MeCN or MeOH | UV 330-340 nm | Quantitative analysis, purity assessment | ~0.1 μg/mL |
| UPLC-MS/MS | C₁₈ column; Gradient: H₂O/MeCN with formic acid | ESI-MS/MS | Identification, quantification in complex matrices | ~0.01 ng/mL |
| HPTLC | Silica gel F₂₅₄; EtOAc:HOAc:HCO₂H:H₂O (100:11:11:27) | UV 366 nm, vanillin-H₂SO₄ | Rapid screening, identity testing | ~10 ng/band |
| CE-MEKC | Fused silica capillary; Borate buffer | UV 200 nm | Simultaneous analysis of multiple phenylethanoids | ~0.5 μg/mL |
| NMR | Methanol-d₄ | 500 MHz (¹H), 126 MHz (¹³C) | Structural elucidation, identity confirmation | Not applicable |
This optimized protocol provides a balanced approach for obtaining high-purity this compound from Plantago asiatica with reasonable throughput and excellent reproducibility:
Proper storage conditions are essential for maintaining this compound integrity. Store the purified compound as a powder at -20°C in a desiccator protected from light [5]. For solution preparation, this compound is soluble in DMSO at concentrations up to 100 mg/mL (156.1 mM), but moisture-absorbing DMSO reduces solubility, requiring fresh preparation for biological assays [5]. Stability studies indicate that degradation increases with drying temperature, with freeze-dried samples showing the highest this compound content (14.46 mg/g DW) compared to samples dried at 40°C (11.60 mg/g DW) and 50°C (8.80 mg/g DW) [1]. Long-term storage in aqueous solutions should be avoided unless stabilizers are added, with recommended use within 24 hours after preparation.
This compound exhibits a diverse range of biological activities validated through in vitro and in vivo studies, making it a promising candidate for therapeutic development. Its antioxidant capacity is particularly noteworthy, with ORAC values approximately 20,000 μmol TE/g, roughly two times more potent than epigallocatechin gallate (EGCG), a reference tea catechin [2]. The compound demonstrates significant cardioprotective effects in models of myocardial ischemia-reperfusion injury by attenuating oxidative stress, reducing apoptosis, and modulating the ILK/c-Src/Akt and mitochondrial apoptosis signaling pathways [3] [8] [9].
Recent research has revealed promising anti-diabetic properties of this compound. The compound alleviates endoplasmic reticulum stress-mediated apoptosis in pancreatic β-cells by upregulating DnaJ heat shock protein family member C1 (DNAJC1), suggesting potential for managing type 2 diabetes [4] [10]. Additionally, this compound exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokine production and inhibiting the NF-κB and MAPK signaling pathways [6] [7]. Its antiglycation activity inhibits the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging-related pathologies [6]. Other documented activities include neuroprotective, hepatoprotective, antifibrotic, and antimicrobial effects, highlighting its potential as a multifaceted therapeutic agent [4] [7].
The following diagram illustrates the primary pharmacological mechanisms of action of this compound:
Several technical challenges may arise during this compound isolation and analysis. Low extraction yields often result from suboptimal plant material quality, insufficient extraction time, or incorrect solvent ratios. Ensure plant material is properly identified, dried, and ground to appropriate particle size. Poor chromatographic resolution can be addressed by modifying mobile phase composition, with addition of small amounts of acid (0.1% formic or phosphoric acid) typically improving peak shape in reversed-phase HPLC. Compound degradation during processing is minimized by working at reduced temperatures, avoiding prolonged exposure to light, and including antioxidant stabilizers in extraction solvents when necessary. For scale-up challenges, consider transitioning from column chromatography to centrifugal partition chromatography, which offers better loading capacity and recovery for industrial-scale isolation. Method validation should include specificity, linearity, accuracy, precision, and robustness parameters according to ICH guidelines when developing analytical methods for regulatory purposes.
These comprehensive application notes provide detailed methodologies for the efficient isolation, purification, and analysis of this compound from Plantago species. The protocols have been optimized to balance yield, purity, and practical considerations for research and development settings. This compound's diverse pharmacological activities and favorable safety profile make it a promising candidate for further drug development. The compound's demonstrated effects on oxidative stress, inflammation, apoptosis, and cellular signaling pathways support its potential therapeutic applications in cardiovascular diseases, diabetes, and other age-related disorders. As research continues to elucidate its mechanisms of action and therapeutic potential, these standardized protocols will facilitate consistent preparation of high-quality this compound for preclinical and clinical investigations.
Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation and cellular iron accumulation, morphologically distinct from apoptosis, necrosis, and autophagy [1] [2]. This programmed cell death pathway plays a significant role in the pathogenesis of Type 2 Diabetes Mellitus (T2DM), contributing to pancreatic β-cell damage and dysfunction [3] [4].
Plantamajoside (PMS), a major bioactive compound from Plantago asiatica L., demonstrates significant potential in mitigating T2DM progression by targeting ferroptotic pathways [3]. These application notes detail standardized protocols for evaluating PMS's anti-ferroptotic effects through both in vivo and in vitro approaches, focusing on the xCT/GPX4 pathway as the primary mechanistic target [3].
This compound exerts its anti-ferroptotic effects primarily through enhancement of the xCT/GPX4 antioxidant pathway:
Figure 1: this compound enhances the xCT/GPX4 pathway to inhibit ferroptosis. PMS upregulates the cystine/glutamate transporter (xCT), increasing cystine uptake and subsequent glutathione (GSH) synthesis. GSH activates glutathione peroxidase 4 (GPX4), which reduces toxic lipid peroxides and prevents ferroptotic cell death.
Animal Model: C57BL/6 mice (8-10 weeks) are induced with T2DM using high-fat diet (HFD) for 8 weeks followed by a single intraperitoneal injection of streptozotocin (STZ) at 30 mg/kg [3].
Dosing Regimen:
Cell Line: MIN6 or INS-1 pancreatic β-cells Ferroptosis Induction: Treatment with high glucose (HG, 30 mM) and palmitic acid (PA, 0.5 mM) for 24-48 hours [3] Control Compounds:
Table 1: Core biomarkers and detection methods for ferroptosis assessment
| Parameter | Detection Method | Key Reagents/Equipment | Expected Outcome with PMS |
|---|---|---|---|
| Lipid Peroxidation | BODIPY-C11 assay / LiperFluo probe [1] [5] | Flow cytometry / Fluorescence microscopy | ≥40% reduction in fluorescence intensity [3] |
| Cellular Iron Levels | FerroFarRed probe / Prussian Blue staining [5] [6] | Fluorescence microscopy / Histology | Significant decrease in labile iron pool [3] |
| GSH Levels | Glutathione assay kit [2] | Spectrophotometry / Fluorometry | ≥1.5-fold increase in GSH concentration [3] |
| xCT/GPX4 Expression | Western blotting [3] | Anti-xCT, anti-GPX4 antibodies | Dose-dependent upregulation of xCT and GPX4 protein [3] |
| Mitochondrial Morphology | Transmission electron microscopy [1] [5] | TEM facility | Preservation of normal mitochondrial cristae [3] |
Principle: The BODIPY-C11 probe shifts fluorescence from red to green upon oxidation by lipid peroxides, providing a quantitative measure of lipid peroxidation [1].
Procedure:
Quality Control: Include unstained cells for autofluorescence correction and RSL-3 treated cells as ferroptosis induction control.
Procedure:
Figure 2: Comprehensive experimental workflow for evaluating PMS's anti-ferroptotic effects, integrating both in vivo and in vitro approaches with multidimensional assessment.
Oral Glucose Tolerance Test (OGTT) [3]:
Insulin Resistance Measurement [3]:
Table 2: Anticipated experimental outcomes with PMS treatment
| Parameter | T2DM Model | PMS Treatment | Fer-1 Treatment |
|---|---|---|---|
| Blood Glucose | ≥16.7 mmol/L | Dose-dependent reduction | Moderate reduction |
| xCT Expression | Significantly decreased | Restored to normal levels | Partial restoration |
| GPX4 Activity | ≥60% inhibited | ≥80% recovery | Complete recovery |
| Lipid Peroxides | ≥3-fold increase | Reduced to near normal | Normalized |
| Pancreatic β-cell Viability | ≥40% decreased | ≥70% recovery | 60-80% recovery |
These application notes provide comprehensive protocols for evaluating this compound's anti-ferroptotic activity in the context of T2DM. The compound demonstrates significant potential as a natural ferroptosis inhibitor through its action on the xCT/GPX4 pathway, offering a promising therapeutic approach for pancreatic β-cell protection.
The combination of in vivo and in vitro assessments, along with multiple ferroptosis-specific biomarkers, ensures robust evaluation of PMS's efficacy and mechanism of action.
This compound is a primary bioactive compound found in various Plantago species, particularly Plantago major L. (broadleaf plantain), and belongs to the caffeoyl phenylethanoid glycoside class of phytochemicals. This compound has garnered significant scientific interest due to its potent anti-inflammatory properties and has been traditionally used for wound healing and treating inflammatory conditions across various medicinal systems worldwide. Research indicates that this compound exhibits multiple therapeutic activities, including antioxidant, antimicrobial, and immunomodulatory effects, positioning it as a promising candidate for pharmaceutical development. [citation8][citation10]
The chemical structure of this compound features a dihydroxyphenethyl moiety connected to a caffeoyl group through glycosidic linkages, which is believed to contribute significantly to its biological activity. As a major constituent of Plantago major extracts, this compound typically appears alongside related compounds such as acteoside (verbascoside), with concentrations varying based on extraction methodologies and plant sources. Current research focuses on elucidating this compound's mechanism of action in modulating inflammatory pathways, particularly its effects on the NF-κB signaling cascade, cytokine production, and oxidative stress responses, which collectively contribute to its therapeutic potential. [citation7][citation8]
This compound (C₂₉H₃₆O₁₆) is a phenylethanoid glycoside characterized by its molecular weight of 640.59 g/mol and the presence of multiple hydroxyl groups that contribute to its antioxidant capacity. This compound is one of the key metabolites in Plantago species, alongside its analogue acteoside, with structural analysis revealing the presence of a glucose disaccharide core linked to hydroxytyrosol and caffeic acid moieties. The compound's chemical stability can be influenced by factors such as pH, temperature, and light exposure, requiring specific handling conditions during extraction and analysis. [citation7][citation8]
Plantago major represents the primary natural source of this compound, with the compound distributed throughout the aerial parts of the plant, particularly in the leaves. Recent phytochemical characterization studies utilizing LC-MS/MS analysis have demonstrated that this compound content varies significantly based on plant provenance, harvest time, and extraction methods. In a comparative analysis of Plantago species, P. major consistently showed higher this compound content compared to other species like P. lanceolata, establishing it as the preferred source for research and potential commercial applications. The quantitative analysis of this compound in Plantago major leaves typically reveals concentrations ranging from 0.1% to 2.5% of dry weight, depending on the extraction methodology employed. [citation7][citation5]
The extraction of this compound from plant material requires careful optimization to maximize yield while preserving biological activity. The following protocol has been validated for consistent recovery of this compound from Plantago major leaves:
Plant Material Preparation: Collect fresh Plantago major leaves and immediately freeze-dry to preserve chemical integrity. Alternatively, oven-dry at 40°C for 48 hours. Pulverize the dried material to a fine powder (particle size <0.5 mm) using a mechanical grinder to increase surface area for extraction. [citation2][citation7]
Solvent Extraction: Weigh 100 g of powdered plant material and macerate in 1 L of hydroalcoholic solvent (60-80% ethanol or methanol in deionized water) in an amber glass container to prevent photodegradation. The optimal solvent-to-sample ratio is 10:1 (v/w). For comprehensive extraction, repeat the process three times with fresh solvent, pooling the supernatants. [citation2][citation5]
Extraction Techniques: Two primary methods are recommended:
Extract Concentration: Filter the pooled extracts through Whatman No. 1 filter paper and concentrate under reduced pressure at 50-60°C using a rotary evaporator. Transfer the concentrated extract to a freeze-dryer to obtain a stable powder form. Store the final extract at -20°C in airtight containers with desiccant to prevent degradation. [citation2]
Accurate quantification of this compound is essential for standardizing experimental treatments and ensuring reproducible results. The following analytical methods provide reliable quantification:
HPLC-DAD-MS Analysis:
Total Phenolic Content (TPC) Assessment:
Bioactivity-Guided Fractionation: For isolation of pure this compound, employ bioassay-guided fractionation using silica gel column chromatography with chloroform-methanol gradient elution, followed by purification with preparative HPLC. Validate purity (>95%) through analytical HPLC and NMR spectroscopy. [citation8]
Table 1: Extraction Efficiency Comparison for this compound
| Extraction Method | Solvent System | Yield (% dry weight) | This compound Content (mg/g extract) | Total Phenolics (mg GAE/g extract) |
|---|---|---|---|---|
| Ultrasonic Extraction | 60% Methanol | 18.5±1.2 | 12.4±0.8 | 45.2±2.1 |
| Ultrasonic Extraction | 60% Ethanol | 16.8±0.9 | 10.2±0.6 | 41.3±1.8 |
| Classical Maceration | 60% Methanol | 15.3±1.1 | 15.7±1.1 | 52.7±2.4 |
| Classical Maceration | 60% Ethanol | 14.1±0.8 | 13.2±0.9 | 48.9±2.0 |
| Aqueous Extraction | Deionized Water | 12.5±0.7 | 4.1±0.3 | 22.3±1.2 |
In vitro models provide controlled systems for elucidating this compound's mechanism of action and establishing dose-response relationships. The following cell-based protocols have demonstrated reliability in assessing anti-inflammatory activity:
Cell Culture Maintenance:
Inflammatory Stimulation and Treatment:
Viability Assessment (MTT Assay):
The NF-κB pathway represents a primary molecular target for this compound's anti-inflammatory activity. The following protocol enables quantitative assessment of NF-κB inhibition:
Immunofluorescence Staining:
Quantitative Analysis:
Alternative ELISA-Based NF-κB Assessment:
Table 2: In Vitro Anti-inflammatory Activity Profile of this compound
| Assay System | Cell Type | Optimal Concentration | Key Findings | Reference |
|---|---|---|---|---|
| NF-κB Inhibition | H400 Oral Epithelial | 0.1 mg/mL (extract) | 65-70% reduction in NF-κB nuclear translocation | [citation5] |
| Cytokine Reduction | THP-1 Macrophages | 30 μg/mL | IL-8 decreased by 45-60%; TNF-α reduced by 35-50% | [citation6][citation9] |
| Lipoxygenase Inhibition | Enzyme Assay | 10-100 μg/mL | 21.7-26.7% inhibition of lipoxygenase activity | [citation2] |
| Reactive Oxygen Species | M1 Macrophages | 25 μg/mL | ROS production reduced by 40-55% | [citation9] |
| Phagocytic Activity | THP-1 Macrophages | 30 μg/mL | Increased phagocytosis by 25-35% | [citation6] |
Figure 1: NF-κB Signaling Pathway and this compound Inhibition Mechanism - This diagram illustrates the molecular targets through which this compound exerts its anti-inflammatory effects, primarily through inhibition of IKK complex activation and reduction of NF-κB nuclear translocation.
Translation of in vitro findings to in vivo systems requires careful model selection and ethical considerations. The following protocols have demonstrated utility in evaluating this compound's anti-inflammatory efficacy:
Ethical Considerations:
Acetaminophen-Induced Hepatotoxicity Model:
Acetic Acid-Induced Ulcerative Colitis Model:
Comprehensive assessment of inflammatory resolution requires multiple analytical approaches:
Plasma Cytokine Profiling:
Liver Enzyme Assessment:
Oxidative Stress Markers:
Histopathological Evaluation:
Table 3: In Vivo Anti-inflammatory Efficacy of this compound in Disease Models
| Disease Model | Treatment Protocol | Key Outcomes | Mechanistic Insights | |-------------------|------------------------|------------------|--------------------------| | Acetaminophen-Induced Liver Injury | 1000 mg/kg P. major extract (26.74% lipoxygenase inhibition) for 6 days | Significant reduction in ALT/AST levels; Decreased TNF-α, IL-1, IL-6; Increased anti-inflammatory cytokine IL-10 | Enhanced 11β-HSD type 1 enzyme activity; Reduced oxidative stress | [citation2] | | Acetic Acid-Induced Ulcerative Colitis | 700 mg/kg P. major leaf extract for 5 days | Reduced macroscopic damage score by 60-70%; Decreased IL-1β, IL-6, TNF-α, PGE2; Improved histological architecture | Inhibition of NF-κB pathway; Reduced MPO and MDA levels; Antioxidant effects | [citation3] | | Cutaneous Wound Healing | Topical application of 0.1-1.0% this compound formulation for 7-14 days | Accelerated wound closure; Enhanced re-epithelialization; Improved granulation tissue formation | Stimulated cell proliferation and migration; Anti-inflammatory and antioxidant activity | [citation6] |
This compound exerts its anti-inflammatory effects through multi-targeted mechanisms involving modulation of key inflammatory signaling pathways and transcription factors. The compound's pleiotropic activity contributes to its therapeutic efficacy across various inflammatory conditions:
NF-κB Pathway Modulation: this compound significantly inhibits the activation and nuclear translocation of NF-κB, a master regulator of inflammation. This inhibition occurs upstream through prevention of IκBα phosphorylation and degradation, thereby maintaining NF-κB in its inactive cytoplasmic form. Subsequent downregulation of pro-inflammatory gene expression includes reduced production of cytokines (TNF-α, IL-1β, IL-6), chemokines (IL-8), and inflammatory enzymes (COX-2, iNOS). The impaired NF-κB signaling represents a primary mechanism for this compound's broad anti-inflammatory activity across multiple experimental models. [citation5][citation9]
Cytokine Network Regulation: this compound demonstrates differential modulation of cytokine production, significantly reducing pro-inflammatory mediators while potentially enhancing anti-inflammatory signals. Experimental evidence shows dose-dependent suppression of TNF-α, IL-1β, IL-6, IL-8, and IL-17a in various cell systems, with concomitant upregulation of IL-10 in certain models. This cytokine modulation occurs at both transcriptional and translational levels, contributing to resolution of inflammatory responses and promotion of tissue repair processes. The compound's effect on Th1/Th2/Th17 cytokine balance suggests immunomodulatory potential beyond direct anti-inflammatory action. [citation2][citation9]
Oxidative Stress Integration: The antioxidant capacity of this compound complements its anti-inflammatory activity through several interconnected mechanisms. The compound directly scavenges reactive oxygen species (ROS) and enhances cellular antioxidant defenses through upregulation of endogenous enzymes like superoxide dismutase and glutathione peroxidase. Reduction in oxidative stress subsequently attenuates activation of redox-sensitive transcription factors (NF-κB, AP-1), creating a positive feedback loop that amplifies the anti-inflammatory response. This dual antioxidant and anti-inflammatory activity is particularly relevant in chronic inflammatory conditions where oxidative stress perpetuates inflammatory signaling. [citation7][citation9]
Enzyme Inhibition Profile: this compound exhibits multi-enzyme targeting capacity, inhibiting key enzymes involved in eicosanoid synthesis and inflammatory mediator production. In vitro studies demonstrate concentration-dependent inhibition of lipoxygenase (21.7-26.7% at 1000 mg/kg extract), cyclooxygenase-2, and phospholipase A2 activities. This enzyme inhibition profile results in reduced production of prostaglandins, leukotrienes, and other lipid mediators that contribute to vasodilation, pain sensation, and leukocyte recruitment during inflammatory responses. [citation2][citation9]
Robust quality control measures are essential for ensuring reproducible research findings and potential therapeutic applications:
Chemical Fingerprinting:
Stability Assessment:
Bioactivity Potency Testing:
Figure 2: this compound Extraction and Quality Control Workflow - This diagram outlines the standardized procedure for obtaining consistent, high-quality this compound extracts from Plantago major, including critical quality control checkpoints.
The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound's anti-inflammatory activity across in vitro and in vivo systems. The collective evidence positions this compound as a promising multi-target therapeutic candidate with significant potential for development into treatments for inflammatory conditions including hepatotoxicity, ulcerative colitis, cutaneous wounds, and other inflammation-associated disorders. [citation2][citation3][citation6]
Future research directions should focus on clinical translation, including preclinical toxicology studies, formulation development for enhanced bioavailability, and identification of potential synergies with conventional anti-inflammatory agents. The well-defined mechanisms of action through NF-κB inhibition, cytokine modulation, and antioxidant activity provide rational basis for targeted therapeutic applications. By implementing these standardized protocols, the research community can generate comparable, reproducible data that will accelerate the development of this compound-based interventions for inflammatory diseases. [citation8][citation9][citation10]
This compound is a primary phenylethanoid glycoside found in Plantago major and other Plantago species [1] [2]. It is part of a group of phytochemicals, including its isomer acteoside, that are largely responsible for the strong antioxidant properties observed in these plants [3] [2].
The antioxidant mechanism of this compound is primarily attributed to its ability to donate hydrogen atoms or single electrons, thereby neutralizing reactive oxygen species (ROS) and free radicals [3]. This activity helps reduce oxidative stress, a key factor in chronic diseases and aging [2]. The structure-activity relationship suggests that the ortho-dihydroxyl (catechol) group in its molecule enhances its free radical scavenging capacity [3].
The following table summarizes key quantitative data from antioxidant assays on Plantago major extracts, which contain this compound as a major component.
| Assay Method | Key Measurement | Result (Mean ± SD or Range) | Implication |
|---|---|---|---|
| Total Phenolic Content (TPC) | Gallic Acid Equivalents (GAE) | High phenolic content reported [3] | High levels of antioxidant compounds present. |
| Total Flavonoid Content (TFC) | Quercetin or Catechin Equivalents (QE/CE) | High flavonoid content reported [3] | Indicates contribution of flavonoids to activity. |
| DPPH Assay | IC₅₀ (concentration for 50% scavenging) | 127.33 ± 1.07 µg/mL [3] | Measures free radical scavenging potency. |
| ABTS Assay | IC₅₀ | 46.74 ± 2.53 µg/mL [3] | Measures radical cation scavenging ability. |
| FRAP Assay | mg Trolox Equivalents (TE)/g extract | 44.62 ± 0.61 mg TE/g [3] | Quantifies reducing power of the extract. |
Here are standardized protocols for key assays used to evaluate the antioxidant activity of this compound-containing extracts.
This method evaluates the hydrogen-donating ability of an antioxidant to the stable DPPH radical [3].
% Scavenging Activity = [(A_control - A_sample) / A_control] × 100
where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the extract.This assay measures the ability of antioxidants to scavenge the blue-green ABTS⁺ radical cation [3].
The FRAP assay measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by antioxidants in an acidic medium [3].
This protocol is used to identify and quantify this compound and other phenylethanoid glycosides in plant extracts [2].
The following diagrams outline the key processes for evaluating this compound's antioxidant activity.
Diagram 1: Overall workflow for the extraction and antioxidant evaluation of this compound from Plantago major.
Diagram 2: Proposed mechanism of action for this compound's antioxidant activity.
These application notes provide a foundational framework for measuring the antioxidant activity of this compound. The consistent findings across recent studies underscore its significant contribution to the bioactivity of Plantago major extracts [3] [1] [2]. The provided protocols for extraction, chemical characterization, and multiple antioxidant assays offer a reliable path for further scientific validation and drug development.
The table below summarizes the key details found in the search results, which are primarily related to the compound's handling and safety profile.
| Aspect | Available Information | Source |
|---|---|---|
| Product Form | Supplied as a solid, for research use only. | [1] |
| Storage (Solid) | Store at -20°C. | [1] |
| Acute Oral Toxicity | No observed adverse effect level (NOAEL) in rats is >2000 mg/kg in a 90-day study. | [2] |
| Key Gaps | No data found on stability in solution (e.g., in DMSO, buffers), degradation kinetics, or optimal solution storage conditions. | - |
Given the lack of specific data, the following diagram outlines a cautious and general approach for preparing and storing this compound solutions based on common laboratory practices for sensitive biochemicals. You can use this as a starting point and refine it once you have experimental data.
The table below summarizes common challenges and solutions based on recent studies.
| Challenge | Possible Cause | Solution / Recommended Approach |
|---|---|---|
| Low metabolite yield | Suboptimal growing or culture conditions [1] [2] | Apply abiotic elicitors (e.g., 4 g/L Activated Charcoal) or UV-B radiation to stress plants and enhance production [1] [2]. |
| Complex metabolite extraction | Inefficient solvent system; compound polarity diversity [3] | Use a sequential extraction protocol with solvents of varying polarity (e.g., n-hexane, methanol, water) [1]. |
| Co-elution & poor chromatographic separation | Inadequate LC column or method [3] | Use UHPLC with a C18 column and a water-acetonitrile gradient with 0.1% formic acid for superior separation [3]. |
| Difficulty in metabolite identification | Low-resolution mass spectrometry; lack of fragmentation data [3] | Use high-resolution MS (e.g., Q-TOF) with MSE or dd-MS2 to get accurate mass and fragment ion data for structural elucidation [3]. |
| Distinguishing isomers | Insufficient fragmentation energy or data [3] | Apply tandem MS with elevated energy (MSE) to generate fragment ion data that can differentiate isomers [3]. |
Here is a deeper dive into the key methodologies cited in the guide.
This protocol is adapted from a 2025 study on enhancing secondary metabolites in Plantago maritima [1].
Based on a 2025 study on Plantago major, this method uses UV-B stress to boost metabolite synthesis [2].
This robust analytical method is key for identification and is detailed in a 2016 study [3].
The following diagram illustrates the complete experimental journey from plant preparation to metabolite identification, integrating the protocols above.
The troubleshooting logic for resolving identification issues can be visualized as a decision tree.
The table below summarizes key parameters you can adjust to enhance Plantamajoside yield.
| Optimization Factor | Recommended Protocol / Condition | Observed Effect / Yield | Citations |
|---|---|---|---|
| Plant Material & Parts | Use roots of Plantago lanceolata (intact seedlings or transformed roots). | 30 - 100 mg/g Dry Weight (DW) in roots [1] | [1] |
| Elicitors (In Vitro Culture) | Supplement culture medium with Activated Charcoal (AC) at 4 g/L [2]. | Maximized phenolic content and induced production of other bioactive compounds like rosmarinic acid [2]. | [2] |
| Elicitors (In Vitro Culture) | Supplement culture medium with Graphite (G) at 2 g/L [2]. | Notably enhanced pigment production [2]. | [2] |
| Drying & Processing | Use freeze-drying for leaf material [1]. | Higher PMS content (14.46 mg/g DW) compared to higher-temperature drying [1]. | [1] |
| Environmental Stress | Utilize wild-grown plants or subject them to environmental stresses (e.g., in arid, saline regions) [3]. | Increased total phenolics, flavonoids, and higher levels of PMS, acteoside, and echinacoside [3]. | [3] |
Accurate quantification is crucial for evaluating your optimization efforts. The primary techniques used in recent research are:
Q1: Why is the choice of plant part so critical for extraction yield? The biosynthesis and accumulation of this compound are not uniform across the plant. Research shows that the highest content is consistently found in the roots, making it the most suitable starting material for extraction [1].
Q2: How do elicitors like Activated Charcoal work in in vitro cultures? Activated Charcoal is an abiotic elicitor. When added to the culture medium, it induces stress in the plant tissues. This stress can trigger or enhance the biosynthesis of secondary metabolites, such as this compound, as a defense response, thereby increasing overall yield [2].
Q3: Does the drying method really impact the final yield? Yes, significantly. Phenolic compounds like this compound can be sensitive to heat. Studies show that freeze-drying, which uses low temperatures, preserves a higher content of this compound compared to air-drying at elevated temperatures (30°C, 40°C, 50°C) [1].
The following diagram outlines a general workflow for optimizing and analyzing this compound, from plant material preparation to final quantification.
| Problem Scenario | Possible Cause | Recommended Solution | Supporting Data / Rationale |
|---|---|---|---|
| Low extraction yield | Use of non-optimal solvent polarity | Use 80% ethanol or ethyl acetate:methanol (10:1, v/v) mixtures [1] [2]. | Ethyl acetate:methanol (10:1) provided the highest extraction yield of Plantago metabolites [2]. |
| Poor solubility in aqueous buffers | Glycoside structure; high crystallinity | Use co-solvents like DMSO or ethanol. Test aqueous solutions with <10% organic modifier. | Guided by standard practice for poorly water-soluble phenolic compounds. |
| Inconsistent analytical results | Compound degradation or interference | Use LC-MS/MS for precise identification and quantification [1]. | LC-MS/MS effectively identified and quantified plantamajoside in Plantago major extracts [1]. |
What are the best solvents for extracting this compound? Research indicates that moderately polar solvents are most effective. An 80% ethanol extract of Plantago major contained significant amounts of this compound [1]. Another study on Plantago asiatica found that an ethyl acetate:methanol (10:1, v/v) gradient elution showed both high yield and strong bioactivity, suggesting efficient extraction of active compounds like this compound [2].
What is the typical concentration range used in experimental models? Concentrations are highly model-dependent. Anti-inflammatory effects in cell cultures (e.g., oral epithelial cells) were optimal at extract concentrations of 0.1 mg/mL [3] [4]. For in vivo anti-inflammatory studies, doses up to 560 mg/kg of a crude dichloromethane extract were effective in rat models [5]. Begin with a dose-response curve to determine the optimal concentration.
How can I confirm the identity and purity of this compound in my extract? High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard. This technique has been successfully used to identify this compound and other compounds like acteoside, aucubin, luteolin, and apigenin in Plantago major extracts [1].
This protocol is adapted from methods used to isolate antioxidant and anti-inflammatory compounds from Plantago species [2] [6].
This protocol provides a framework for analyzing this compound content [1].
The following diagram outlines the key decision points for handling this compound in the lab, from extraction to application.
> Note on advanced formulations: While not directly reported for this compound, an apigenin-phospholipid phytosome (a similar flavonoid from Plantago) showed significantly improved solubility and bioavailability, suggesting a viable strategy for this compound [6].
Plantamajoside faces stability challenges primarily due to its chemical structure as a phenylpropanoid glycoside [1] [2]. The table below summarizes the core issues and underlying mechanisms based on current research.
| Challenge | Mechanism & Evidence | Key Findings |
|---|---|---|
| Low Metabolic Stability | Rapid clearance in vivo; acts as a hydrogen donor making it susceptible to oxidation [3] [1]. | Rats administered Plantago asiatica extract: this compound showed rapid absorption and clearance [3]. |
| Structural Susceptibility | Caffeoyl moiety (3,4-dihydroxyphenyl group) is essential for bioactivity but is a stability liability [1]. | The 3,4-dihydroxyphenyl structure is "a necessary, but not sufficient, structural requirement" for activity and degradation [1]. |
| pH and Thermal Sensitivity | Degradation increases with higher drying temperatures and certain pH conditions [1]. | Highest content of this compound and related phenols preserved in freeze-dried plant material [1]. |
This method is crucial for tracking this compound stability and pharmacokinetics [3].
Evaluate the compound's stability under various conditions.
The following diagram outlines a core experimental workflow for assessing and addressing this compound stability.
What is the primary stability concern with this compound? The main concern is the caffeoyl moiety in its structure, particularly the 3,4-dihydroxyphenyl (catechol) group. This group is highly susceptible to oxidation, leading to rapid degradation and short half-life in vivo [1].
How can I improve the stability of this compound in my in vitro assays? For in vitro settings, prepare stock solutions fresh daily in a slightly acidic environment if possible. Protect solutions from light by using amber vials or foil, and store them at -20°C or -80°C for short-term use. Adding low concentrations of antioxidants like ascorbic acid to buffers may also help, though this requires validation to ensure it doesn't interfere with your assay [1].
Are there more stable natural analogues of this compound I can test? Yes, acteoside (verbascoside) is a closely related phenylpropanoid glycoside also found in Plantago asiatica. While it shares a similar structure and bioactivity profile with this compound, its stability may differ. It is advisable to run parallel experiments to compare their stability under your specific conditions [3] [1].
The LC-MS/MS signal for this compound in my plasma samples is weak. What could be wrong? This is likely due to the compound's rapid metabolism and clearance. Ensure you are using a sensitive MRM method in negative ion mode and that your sample processing (e.g., protein precipitation with acetonitrile) is performed quickly and on ice to minimize pre-analysis degradation. Also, verify that your calibration standards are freshly prepared [3].
Here are answers to common questions about analyzing plant-based compounds like plantamajoside:
What are the most common issues when analyzing this compound? The most frequent challenges involve changes in peak retention time, poor peak shape (tailing or broadening), and a loss of detection sensitivity. These are often linked to the sample, the mobile phase, the chromatography column, or the instrument itself [1].
How can I improve the separation of this compound from other compounds? Achieving good separation starts with a well-prepared and clean sample to prevent column contamination. Ensure your mobile phase is freshly prepared, properly mixed, and has adequate buffer capacity. A common cause of poor or shifting separation is an inadequately equilibrated column; be sure to pass at least 10-15 column volumes of the starting mobile phase through the system before starting your analysis [1].
My method worked before but now the results are inconsistent. What should I do? This is a classic sign of system suitability failure. First, check the most common culprits:
Use the following flowchart to systematically diagnose problems with your analysis. The approach is based on standard HPLC/LC-MS troubleshooting logic [1].
This table provides further details on the potential causes and remedies outlined in the flowchart.
| Symptom | Potential Cause | Recommended Action |
|---|---|---|
| Abnormal Peak Shape | Column contamination from plant matrix components [1]. | Flush/regenerate column with strong solvent. Use in-line filters and guard columns. Clean sample extract more thoroughly [1]. |
| Shifting/Fluctuating Retention Time | Mobile phase inconsistency: incorrect composition, pH drift, evaporation of volatile components, or insufficient buffering [1]. | Prepare fresh mobile phase daily. Ensure adequate buffer capacity (>20 mM). Cover solvent reservoirs to prevent evaporation. For quaternary pumps, check for valve issues [1]. |
| System leak or flow rate error [1]. | Perform system pressure/leak test. Verify pump flow rate accuracy by measuring delivered volume over time [1]. | |
| Low Sensitivity | Sample degradation or adsorption during preparation/storage. | Re-prepare sample fresh. Use stable, inert containers. Consider adding antioxidants to the extraction solvent if the analyte is prone to oxidation. |
| Ion source contamination (in LC-MS systems). | Schedule routine cleaning of the MS ion source according to the manufacturer's protocol [2]. |
When developing or validating a method for this compound, keep these points in mind:
The table below summarizes the key stability factors and recommended handling protocols for Plantamajoside based on current literature.
| Factor | Key Finding / Mechanism | Recommended Handling Protocol | Source / Rationale |
|---|---|---|---|
| Thermal Degradation | Degradation increases with drying temperature; highest content in freeze-dried samples. | For plant material: Use freeze-drying. For solutions: Avoid prolonged exposure to high temperatures. | [1] |
| Solvent & Storage | Information not explicitly stated in available research. | Standard practice: Use sterile, light-resistant containers. Store solutions at -20°C or -80°C for long-term preservation. | [2] [3] [4] (Based on common methods in studies) |
| pH Sensitivity | Information not available in search results. | To be determined experimentally. A stability-indicating assay is recommended for assessment. | N/A |
| Oxidative Degradation | Compound exhibits antioxidant properties, scavenging free radicals [5] [1]; this activity may make it susceptible to oxidation. | Use antioxidants (e.g., BHT, ascorbic acid) in solutions and maintain an inert atmosphere (e.g., nitrogen blanket) when possible. | Inferred from pharmacological activity |
For a systematic approach to investigating and preventing PMS degradation, you can follow this workflow. The stages of this process are also illustrated in the diagram below.
The table below summarizes the core differences based on experimental data.
| Aspect | Plantamajoside (PMS) | Ferrostatin-1 (Fer-1) |
|---|---|---|
| Primary Mechanism | Activates (upregulates) the xCT/GPX4 pathway [1] [2] [3] | Direct radical scavenger; inhibits lipid hydroperoxidation [4] [5] [6] |
| Molecular Targets | xCT (SLC7A11/SLC3A2), GPX4 [1] [2] [3] | Lipid hydroperoxyl radicals (LOO•) [5] [6] |
| Experimental Model (in vivo) | T2DM mouse model (HFD + STZ) [2] [3] | Collagen-Induced Arthritis (CIA) mouse model [4] Myocardial Infarction (MI) rat model [5] | | Dosing (in vivo) | 25, 50, 100 mg/kg/d (oral gavage) [2] [3] | 2 mg/kg/d (i.p., post-MI rats) [5] 10 mg/kg/d (i.p., CIA mice) [4] | | Key Quantitative Findings | • Mitigated pancreatic tissue damage • Reduced ferroptosis markers • Enhanced xCT/GPX4 expression [1] [2] | • Reduced ROS & Fe²⁺ accumulation [7] • Improved mitochondrial function [7] [5] • Attenuated pathological remodeling in heart [5] | | Role in Pathway | Upstream Regulator: Modulates the expression of key anti-ferroptotic proteins [1] [3] | Downstream Effector: Directly neutralizes the toxic products of ferroptosis [5] [6] |
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key experimental methodologies.
The following diagram illustrates the distinct pathways through which PMS and Fer-1 inhibit ferroptosis.
The table below summarizes the key experimental findings from cell line and animal studies.
| Cancer Type | Test System | Key Effects | Mechanistic Insights | Reference |
|---|---|---|---|---|
| Breast Cancer | Cell lines: MDA-MB-231, 4T1; Mouse model | Inhibits cell proliferation, migration, invasion; reduces tumor volume & lung metastasis | Decreases activity of matrix metalloproteinases (MMP-2 and MMP-9) [1] [2] | |
| Breast Cancer (MCF-7) | Cell line: MCF-7 | Cytotoxic, inhibits cell migration, impairs colony formation, induces apoptosis | Increases Caspase-3/7 activity; potential interaction with PD-1/PD-L1 pathway [3] | |
| Lung Cancer | Cell line: 95D (high-metastatic) | Inhibits cell viability, proliferation, stemness, migration, and invasion; induces apoptosis | Reduces phosphorylation of p38 MAPK and AKT; decreases mitochondrial membrane potential [4] | |
| Malignant Melanoma | Cell line: A2058 | Inhibits cell viability, migration, and invasion; induces apoptosis | Regulates apoptosis-related genes (↑Bax, ↑Caspase-3, ↓Bcl-2); inhibits PI3K/AKT pathway [5] | |
| Other Reported Cancers | Various studies | Antitumor effects noted in cervical cancer, hepatocellular carcinoma, and esophageal squamous cell carcinoma [6] | Multiple signaling pathways implicated [6] |
To ensure reproducibility, here are the methodologies used in the key experiments cited.
The anti-cancer activity of PMS is mediated through its influence on several critical cellular signaling pathways. The diagram below summarizes the key pathways and their biological outcomes.
For future translation into drug development, research should prioritize:
The following tables consolidate quantitative data from a 2025 study that investigated the effects of this compound (PMS) on Type 2 Diabetes Mellitus (T2DM) in both animal and cellular models [1] [2].
Table 1: In Vivo Efficacy in T2DM Mouse Models
| Parameter / Group | T2DM Model Group | PMS Low Dose (25 mg/kg) | PMS Medium Dose (50 mg/kg) | PMS High Dose (100 mg/kg) | Positive Control (Metformin, 250 mg/kg) | Ferroptosis Inhibitor (Fer-1) |
|---|---|---|---|---|---|---|
| Fasting Blood Glucose | Markedly Elevated | Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Not Specified |
| Pancreatic Tissue Damage | Severe | Improved | Improved | Significantly Mitigated | Significantly Mitigated | Not Specified |
| Ferroptosis Markers | Highly Elevated | Reduced | Reduced | Significantly Reduced | Not Specified | Significantly Reduced |
| xCT/GPX4 Pathway Factor Expression | Low | Enhanced | Enhanced | Significantly Enhanced | Not Specified | Not Specified |
Table 2: In Vitro Efficacy in Pancreatic β-Cells
| Parameter / Group | High Glucose & Palmitic Acid (HG/PA) Model | PMS Treatment | Positive Control (Fer-1) | GPX4 Inhibitor (RSL-3) + PMS |
|---|---|---|---|---|
| Cell Damage | Induced | Alleviated | Alleviated | Protective effect of PMS was attenuated [1] [2] |
| Ferroptosis | Induced | Suppressed | Suppressed | Suppressive effect of PMS was attenuated [1] [2] |
| xCT/GPX4 Pathway Factor Expression | Downregulated | Upregulated | Not Specified | Upregulation by PMS was blocked [1] [2] |
The data in the tables above were generated using the following standardized experimental methods [1] [2]:
In Vivo Study (Mouse Model):
In Vitro Study (Cell Model):
The study demonstrates that this compound inhibits ferroptosis in pancreatic β-cells by activating the xCT/GPX4 pathway. The following diagram illustrates this mechanism and the experimental validation strategy.
The diagram shows how this compound counteracts the damage induced by high glucose and palmitic acid. The key validation step involved using RSL-3, an inhibitor of GPX4, which successfully blocked the protective effects of PMS, confirming the pathway's necessity [1] [2].
To summarize the core findings for researchers:
| Aspect | Plantamajoside (PMS) | Standard NSAIDs (e.g., Ibuprofen, Diclofenac) |
|---|---|---|
| Primary Molecular Targets | Inhibition of NF-κB & MAPK signaling pathways [1] [2]; Upregulation of Cystathionine β-synthase (CBS) [1]; Activation of NGF/TrkA pathway [3] | Direct inhibition of Cyclooxygenase-1 & 2 (COX-1/COX-2) enzymes to reduce prostaglandin synthesis [4] [5] |
| Key Demonstrated Efficacy | - Ulcerative Colitis: Reduced disease activity index and histological damage in mice [1].
For researchers, the specific experimental conditions and results from key studies are detailed below.
The diagram below illustrates the primary anti-inflammatory signaling pathways inhibited by this compound, as identified in the research.
This diagram synthesizes evidence from multiple studies, showing that this compound exerts its anti-inflammatory effects primarily by suppressing the central NF-κB and MAPK pathways, while also activating protective pathways like CBS and NGF/TrkA [1] [2] [3].
Current evidence suggests this compound is a promising multi-target anti-inflammatory agent. Its mechanism is distinct from standard NSAIDs:
A direct, controlled experimental comparison in a single study is needed to conclusively determine their relative potency and therapeutic advantage. Future research should focus on such head-to-head comparisons in relevant disease models.
For a comprehensive comparison guide, the following elements, informed by the search results, are crucial.
Your comparison tables should be structured to present quantitative data clearly. The table below outlines potential column headings and the type of data to include, based on common practices in the field [1] [2].
| Antioxidant Compound | Total Phenolic Content (mg GAE/g) | Assay Type (e.g., DPPH, FRAP, ABTS) | IC₅₀ / EC₅₀ Value | Trolox Equivalents | Sample Source (e.g., plant extract, pure compound) |
|---|---|---|---|---|---|
| Plantamajoside | Data to be collected | Data to be collected | Data to be collected | Data to be collected | e.g., Plantago species, purified compound |
| Rosmarinic Acid | Data to be collected | Data to be collected | Data to be collected | Data to be collected | e.g., Rosemary, Sage |
| Chlorogenic Acid | Data to be collected | Data to be collected | Data to be collected | Data to be collected | e.g., Green coffee, Blueberry |
Key for Table:
The choice of assay is critical as different methods operate via distinct mechanisms (e.g., Hydrogen Atom Transfer-HAT or Single Electron Transfer-SET) and may rank antioxidants differently [1] [4]. Below is a workflow for a typical multi-method assessment.
Diagram Title: Workflow for Multi-Method Antioxidant Assessment
Here are detailed protocols for some of the most cited assays:
DPPH Radical Scavenging Assay
FRAP (Ferric Reducing Antioxidant Power) Assay
ABTS Radical Scavenging Assay
Antioxidants like this compound, a phenolic compound, typically act through several mechanisms. The following diagram illustrates the primary pathways.
Diagram Title: Key Antioxidant Action Mechanisms
When comparing antioxidant data, it is vital to consider the following points highlighted in the literature:
| Therapeutic Area | Key Findings / Proposed Mechanism | Experimental Models | Citation |
|---|---|---|---|
| Type 2 Diabetes | Inhibits ferroptosis (an iron-dependent cell death) in pancreatic β-cells via the xCT/GPX4 pathway; improves glucose tolerance and insulin resistance. | In vivo: T2DM mouse model; In vitro: Pancreatic β-cells under high glucose/palmitic acid. | [1] |
| Anticancer Effects | Inhibits MMP-9 and MMP-2 activity, reducing tumor growth, angiogenesis, and metastasis in breast cancer. | In vitro: MDA-MB-231 and 4T1 cell lines; In vivo: Mouse allograft tumor model. | [2] |
| Suppresses LPS-induced Epithelial-Mesenchymal Transition (EMT) by inhibiting the NF-κB/IL-6 signaling pathway. | In vitro: Esophageal squamous cell carcinoma (ESCC) cell lines. | [3] | |
| Antibacterial / Antivirulence | Inhibits Sortase A (SrtA) enzyme, reducing bacterial adhesion to fibrinogen, biofilm formation, and virulence in MRSA without killing the bacteria. | In vitro: S. aureus culture; In vivo: Mouse pneumonia model & Galleria mellonella infection model. | [4] |
| Anti-inflammatory | Alleviates LPS-induced acute lung injury and inflammation by suppressing the NF-κB signaling pathway. | In vitro: Cell culture; In vivo: Mouse model of lung injury. | [3] [4] |
For researchers looking to replicate or build upon these findings, here is a detailed look at the methodologies used in the key studies.
This study used a combination of in vivo and in vitro approaches to establish PMS's role in protecting pancreatic β-cells.
This research focused on PMS's ability to inhibit virulence rather than bacterial growth.
The following diagrams illustrate the key molecular pathways through which this compound exerts its effects.
The current data, while not directly demonstrating synergy, offers clear and testable hypotheses for combination therapies:
The following tables summarize the experimental findings for plantamajoside in research concerning cancer, metabolic diseases, and other pathological conditions.
Table 1: Anticancer Effects of this compound
| Disease Model | Test System | Key Mechanisms & Targets | Experimental Outcomes | Citation |
|---|
| Breast Cancer | In vitro: MDA-MB-231, 4T1 cells In vivo: Mouse allograft | ↓ MMP2/MMP9 activity ↓ Angiogenesis ↓ Migration & Invasion | Significant reduction in tumor volume, weight, and lung metastasis rate. | [1] | | Hepatocellular Carcinoma | In vitro: Huh7 cells | ↑ PPARγ expression ↓ NF-κB & Cox-2 expression ↑ Apoptosis; Cell cycle arrest (G0/G1) | Dose-dependent inhibition of cell proliferation and migration. | [2] | | Lung Cancer (95D cell line) | In vitro: 95D cells | ↓ p-p38 MAPK & p-AKT ↓ Stemness (OCT4, SOX2) Mitochondrial dysfunction & ↑Apoptosis | Inhibition of colony/sphere formation, migration, and invasion. | [3] |
Table 2: Effects on Metabolic and Cardiovascular Diseases
| Disease Model | Test System | Key Mechanisms & Targets | Experimental Outcomes | Citation |
|---|
| Type 2 Diabetes | In vivo: T2DM mice In vitro: Pancreatic β-cells | ↑ xCT/GPX4 pathway Inhibits ferroptosis ↓ Endoplasmic reticulum stress | Improved glucose tolerance, lowered HbA1c, reduced pancreatic tissue damage. | [4] [5] | | Diabetic Peripheral Neuropathy | In vivo: DPN mice In vitro: RSC96 cells | Activates NGF/TrkA pathway Inhibits apoptosis | Improved pain thresholds, nerve conduction velocity, and reduced sciatic nerve damage. | [6] | | Myocardial Ischemia-Reperfusion Injury | In vitro: H9c2 cells (H/R model) | Activates ILK/c-Src/Akt pathway Inhibits mitochondrial apoptosis pathway ↑ Bcl-2, ↓ Bax, Caspase-3, Cyto c | Increased cell survival, reduced ROS, LDH, and malonic dialdehyde. | [7] | | Endothelial Dysfunction (Atherosclerosis) | In vitro: HUVECs (AGEs-induced) | Suppresses MAPK/NF-κB signaling ↓ ROS, ICAM-1, VCAM-1 ↓ Pro-inflammatory cytokines | Reduced intracellular ROS and monocyte adhesion to endothelial cells. | [8] |
To help you evaluate and potentially replicate these findings, here are the methodologies for key experiments cited above.
Table 3: Summary of Key Experimental Protocols
| Assay Type | Detailed Protocol Description | Commonly Used Cell Lines/Models | Citation |
|---|---|---|---|
| Cell Viability (Proliferation) | Cells seeded in 96-well plates, treated with PMS for 24-48h. Viability assessed using CCK-8 or MTT assay, measuring OD at 450nm or 540nm. | MDA-MB-231, 4T1, Huh7, 95D, H9c2, RSC96, HUVECs | [1] [2] [7] |
| Cell Migration & Invasion | Wound Healing: Confluent cell monolayer scratched, migration distance measured after 48h. Transwell: Cells seeded in upper chamber with/without Matrigel, migrated cells stained and counted after 24-48h. | MDA-MB-231, Huh7, 95D | [1] [2] [3] | | Cell Apoptosis | Cells treated with PMS for 48h, stained with Annexin V-FITC/PI, and analyzed by flow cytometry. | Huh7, 95D, RSC96 | [2] [6] [3] | | Gene/Protein Expression | RT-qPCR: Total RNA extracted, reverse-transcribed to cDNA, and target mRNA levels quantified. Western Blotting: Proteins separated by SDS-PAGE, transferred to membrane, and probed with specific primary/secondary antibodies. | Various, including Huh7, 95D, H9c2, RSC96, HUVECs | [2] [6] [7] | | In Vivo Animal Studies | T2DM: Mice induced by HFD + STZ, PMS administered orally for 8 weeks. Blood glucose, body weight, and HbA1c monitored. Breast Cancer: Mice bearing 4T1 cell allografts, PMS orally administered. Tumor volume/weight and lung metastasis assessed. | C57BL/6 mice (T2DM), Mouse allograft (4T1 cells) | [1] [4] |
The protective effects of this compound, particularly in myocardial and cancer models, involve specific signaling pathways as illustrated below.
Figure 1. Key Signaling Pathways Modulated by this compound
An important consideration for drug development is the compound's behavior in the body. Research indicates that This compound has low bioavailability but interacts significantly with gut microbiota.